molecular formula C7H4Br2O2 B057127 2,6-Dibromobenzoic acid CAS No. 601-84-3

2,6-Dibromobenzoic acid

Cat. No.: B057127
CAS No.: 601-84-3
M. Wt: 279.91 g/mol
InChI Key: HQLOEBRPCVIFCT-UHFFFAOYSA-N
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Description

2,6-Dibromobenzoic Acid (CAS 601-84-3) is a high-purity brominated aromatic carboxylic acid with the molecular formula C7H4Br2O2 and a molecular weight of 279.92 g/mol . This compound is provided as a white to light yellow crystalline powder with a melting point range of 150-154°C and a boiling point of approximately 335°C . It is characterized by very low solubility in water (0.31 g/L at 25°C) but is soluble in organic solvents such as methanol . The product is offered with a minimum purity of 95% by HPLC , with higher purity grades available up to >98.0% as determined by GC and neutralization titration . As a synthetic building block, its key structural feature is the presence of two bromine atoms in the meta-positions relative to each other and ortho to the electron-withdrawing carboxylic acid group on the benzene ring . This arrangement creates steric hindrance around the carboxyl group and influences its acidity and reactivity compared to unsubstituted benzoic acid, making it particularly valuable in organic synthesis, metal-organic framework (MOF) construction, and pharmaceutical intermediate development . The bromine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of biaryl structures, or can be further functionalized through nucleophilic substitution . The carboxylic acid group allows for additional derivatization to amides, esters, and acid chlorides, or can act as a coordinating group in catalyst design . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals . Handle with appropriate safety precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLOEBRPCVIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870668
Record name 2,6-Dibromobenzoic acid
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-84-3
Record name 2,6-Dibromobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromobenzoic acid
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Record name 2,6-DIBROMOBENZOIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromobenzoic acid, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The strategic placement of two bromine atoms on the benzoic acid framework imparts unique reactivity and characteristics to the molecule, making a thorough understanding of its physical properties essential for its effective application.[1]

Core Physical and Chemical Properties

This compound is an off-white to white crystalline solid at room temperature.[1] Its structure, featuring a carboxylic acid group flanked by two bulky bromine atoms, influences its solubility, acidity, and spectral characteristics.

Quantitative Physical Data

The following tables summarize the key quantitative physical and chemical data for this compound.

Identifier Value Source
CAS Number 601-84-3[1][2]
Molecular Formula C₇H₄Br₂O₂[1][2][3]
Molecular Weight 279.92 g/mol [1][3]
PubChem CID 4400143[1][4]
Property Value Source
Melting Point 148 - 152 °C[1]
Boiling Point 335 °C[1]
Solubility in Water 0.31 g/L (at 25 °C)[2]
pKa (Predicted) 1.50 ± 0.10[2]
Appearance Off-white to white crystalline solid[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm Source
¹H NMRDMSO-d₆7.70 (d, J = 8.1 Hz, 2H), 7.29 (t, J = 8.1 Hz, 1H)
¹³C NMRDMSO-d₆166.87, 138.67, 131.87, 131.65
Ultraviolet (UV) Spectroscopy
Property Value Solvent Source
λmax 242 nmCyclohexane[2]

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the proton and carbon nuclear magnetic resonance spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and determined by its molecular structure. The following diagram illustrates these relationships.

G Logical Flow of this compound Properties cluster_structure Molecular Structure cluster_properties Physical Properties cluster_spectroscopy Spectroscopic Properties Structure C₇H₄Br₂O₂ (this compound) MeltingPoint Melting Point (148-152 °C) Structure->MeltingPoint Intermolecular Forces BoilingPoint Boiling Point (335 °C) Structure->BoilingPoint Molecular Weight & Polarity Solubility Water Solubility (0.31 g/L) Structure->Solubility Polarity & H-Bonding pKa Acidity (pKa) (~1.50) Structure->pKa Inductive Effect of Br NMR NMR Spectra (¹H, ¹³C) Structure->NMR Chemical Environment UV UV Spectrum (λmax = 242 nm) Structure->UV Electronic Transitions

Caption: Interrelation of molecular structure and physical properties.

References

An In-Depth Technical Guide to 2,6-Dibromobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to a versatile building block in modern medicinal chemistry, this guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2,6-Dibromobenzoic acid. Detailed experimental protocols and a summary of its physicochemical data are presented to support its use in research and development.

Core Concepts: Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two bromine atoms at the ortho positions relative to the carboxyl group.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1][3] The presence of the bromine atoms and the carboxylic acid group provides multiple reaction sites for further chemical modifications.[1][3]

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 601-84-3[4]
Molecular Formula C₇H₄Br₂O₂[4]
Molecular Weight 279.91 g/mol
IUPAC Name This compound[4]
Appearance White to off-white crystalline solid[1]
Melting Point 148-152 °C[1]
Boiling Point 335 °C[1]
Solubility Sparingly soluble in water

Synthesis and Derivatization: Experimental Protocols

While various methods for the synthesis of brominated benzoic acids exist, a common approach involves the direct bromination of a suitable benzoic acid precursor. The following protocol is for the synthesis of a structurally related compound, 2,6-dibromo-4-hydroxybenzoic acid, and illustrates a general methodology for the bromination of activated aromatic rings.[1][2]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid[1][2]

Materials:

  • 4-Hydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite (saturated aqueous solution)

  • Distilled water

  • Ethanol

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.[2]

  • Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[2]

  • Reaction Monitoring and Quenching: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.[2]

  • Product Isolation: Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.[2] Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Halogenated benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Enzyme Inhibition

The substituted benzoic acid scaffold is a common motif in the design of enzyme inhibitors. While specific data for this compound is emerging, related compounds have shown inhibitory activity against various enzymes. For example, dihydroxybenzoic acids have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer.[1] The following is a generalized workflow for assessing the enzyme inhibitory potential of a compound like this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Incubation Pre-incubation: Enzyme + Inhibitor Compound->Incubation Enzyme Target Enzyme Solution Enzyme->Incubation Substrate Enzyme Substrate Solution Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Detection Measure Product Formation (e.g., Spectrophotometry) Reaction->Detection IC50 Determine IC50 Value Detection->IC50 Kinetics Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics

A generalized workflow for an enzyme inhibition assay.
Potential Role in Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is still under investigation, structurally related compounds have been shown to modulate cellular signaling. For instance, some benzoic acid derivatives are known to influence pathways such as the mTOR/AKT and p38 MAPK signaling cascades, which are crucial in cell proliferation and migration.[5] Further research is warranted to explore the potential of this compound and its derivatives in modulating these and other critical cellular pathways.

References

A Technical Guide to the Spectroscopic Data of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dibromobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Chemical Formula: C₇H₄Br₂O₂

  • Molecular Weight: 279.91 g/mol

  • CAS Number: 601-84-3

  • Appearance: White to off-white crystalline solid

  • Melting Point: 148 - 152 °C

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

The ¹H NMR spectrum of this compound exhibits a characteristic pattern for a symmetrically disubstituted benzene (B151609) ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0 - 13.0Singlet (broad)N/A-COOH
7.70Doublet (d)8.1H-3, H-5
7.29Triplet (t)8.1H-4

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
166.87C=O
138.67C-1
131.87C-3, C-5
131.65C-4
Not ReportedC-2, C-6

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often broad or not observed due to quadrupolar relaxation.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)
3100 - 3000MediumC-H stretch (Aromatic)
1710 - 1680StrongC=O stretch (Carboxylic acid)
1600 - 1450MediumC=C stretch (Aromatic ring)
1320 - 1210StrongC-O stretch (Carboxylic acid)
960 - 900Broad, MediumO-H bend (Carboxylic acid)
~750StrongC-Br stretch

The mass spectrum of this compound is expected to show a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of characteristic groups.

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Ion
278, 280, 282High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
261, 263, 265Medium[M - OH]⁺
233, 235, 237Medium[M - COOH]⁺
154, 156High[C₆H₃Br]⁺
75Medium[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Reference: TMS at 0.00 ppm

Sample Preparation:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: 50 - 350 amu.

    • Scan Speed: 2 scans/second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Solubility of 2,6-Dibromobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 2,6-dibromobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and particularly in pharmaceutical development where it serves as a versatile building block.[1] This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Executive Summary

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in common organic solvents remains a notable gap in the scientific literature. However, by examining its structural analogues, we can infer likely solubility trends. The following table summarizes the available quantitative and qualitative data for this compound and related brominated benzoic acids to guide solvent selection.

CompoundSolventSolubilityTemperature (°C)Data TypeSource
This compound Water0.31 g/L25Quantitative[2]
2,5-Dibromobenzoic acidMethanolSolubleNot SpecifiedQualitative[3]
2-Bromobenzoic acid95% Ethanol100 mg/mLNot SpecifiedQuantitative
2,4-Dibromobenzoic acidAlcoholSolubleNot SpecifiedQualitative
2,4-Dibromobenzoic acidEtherSolubleNot SpecifiedQualitative
2,4-Dibromobenzoic acidHot WaterSlightly SolubleNot SpecifiedQualitative
3,5-Dibromobenzoic acidMethanolVery faint turbidityNot SpecifiedSemi-quantitative

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a robust framework for determination.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the sealed container in a shaking incubator or water bath set to the desired constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the container to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility in terms of g/L or mol/L from the determined concentration or mass.

Method 2: Visual (Qualitative) Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[4]

  • Add 0.5 mL of the chosen solvent to the test tube.[4]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered "soluble" under these conditions.

  • If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 3 mL.

  • Categorize the solubility as:

    • Very Soluble: Dissolves in less than 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Slightly Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No apparent dissolution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as reaction chemistry, purification (e.g., recrystallization), and formulation. The following diagram illustrates a logical workflow for solvent screening for a compound like this compound.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Recrystallization, Reaction) lit_search Literature Search for Existing Solubility Data start->lit_search solvent_class Select Candidate Solvents (Polar, Non-polar, Protic, Aprotic) lit_search->solvent_class qual_screen Qualitative Solubility Screening (Visual Method) solvent_class->qual_screen quant_measure Quantitative Solubility Measurement (e.g., Shake-Flask Method) qual_screen->quant_measure Promising Solvents analyze_data Analyze and Compare Solubility Data quant_measure->analyze_data optimize Optimize Conditions (Temperature, Co-solvents) analyze_data->optimize final_selection Final Solvent Selection optimize->final_selection

A logical workflow for solvent selection.

Signaling Pathways and Experimental Workflows

The concept of "signaling pathways" is not directly applicable to the topic of solubility. However, the experimental workflow for determining and applying solubility data can be visualized. The Graphviz diagram above illustrates this logical progression, from defining the requirements to the final selection of an optimal solvent system. This systematic approach ensures an efficient and informed decision-making process in a research and development setting.

References

The Synthesis and Discovery of 2,6-Dibromobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic introduction of halogen atoms, such as bromine, can significantly alter the physicochemical properties and biological efficacy of these molecules.[1] The 2,6-dibromobenzoic acid scaffold is of particular interest due to its unique structural features. The presence of two bromine atoms at the ortho positions can induce steric hindrance, influencing the conformation of the molecule and its interactions with biological targets. Furthermore, the carboxylic acid functionality and the bromine atoms serve as versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries for drug screening and development.[1] This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound and its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound, this compound, is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
CAS Number 601-84-3
Appearance Off-white to white crystalline solid
Melting Point 148 - 152 °C
Boiling Point 335 °C
Solubility Sparingly soluble in water

Synthesis of this compound and Its Derivatives

The this compound core can be synthesized and further functionalized through various organic reactions. Below are detailed protocols for the synthesis of a key intermediate and its subsequent derivatization.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid

A common and efficient method for the synthesis of a hydroxylated derivative of this compound is through the direct bromination of p-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the ortho positions, facilitating electrophilic substitution.[1]

Materials:

  • p-Hydroxybenzoic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite (saturated aqueous solution)

  • Distilled water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask, dissolve p-hydroxybenzoic acid in glacial acetic acid.

  • Prepare a solution of bromine in glacial acetic acid in a dropping funnel.

  • Cool the flask containing the p-hydroxybenzoic acid solution in an ice bath with continuous stirring.

  • Slowly add the bromine solution dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

  • Pour the reaction mixture into ice-cold distilled water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reaction_vessel Reaction Vessel (Ice Bath, Stirring) p_hydroxybenzoic_acid->reaction_vessel bromine Bromine in Glacial Acetic Acid bromine->reaction_vessel quenching Quenching (Sodium Bisulfite) reaction_vessel->quenching precipitation Precipitation (Ice Water) quenching->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product 2,6-Dibromo-4-hydroxybenzoic Acid recrystallization->product

Fig 1. Experimental workflow for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid.
Experimental Protocol 2: Esterification of 2,6-Dibromo-4-hydroxybenzoic Acid

The carboxylic acid group of 2,6-dibromo-4-hydroxybenzoic acid can be readily converted to an ester, a common modification in drug design to enhance properties like cell permeability.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dibromo-4-hydroxybenzoic acid in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[1]

  • After cooling, remove the excess methanol using a rotary evaporator.[1]

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

  • If necessary, purify the product by column chromatography.[1]

Further Derivatization Strategies

The 2,6-dibromo-benzoic acid scaffold is amenable to a variety of cross-coupling reactions to introduce further diversity.

  • Suzuki-Miyaura Coupling: The bromine atoms can be replaced with aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This reaction is a powerful tool for creating C-C bonds.

  • Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds, enabling the synthesis of ethers, amines, and thioethers from this compound derivatives.[2]

  • Amide Bond Formation: The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with a wide range of amines to form a diverse library of amides.

Discovery and Applications in Drug Development

While specific biological data for a wide range of this compound derivatives is still emerging, the broader class of halogenated and hydroxylated benzoic acids has shown significant therapeutic promise.

Potential Therapeutic Areas
  • Anticancer Activity: Benzoic acid derivatives have been investigated as anticancer agents. A plausible mechanism of action is the inhibition of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The introduction of bromine atoms is expected to enhance lipophilicity and cell permeability, potentially leading to improved anticancer potency.[1]

  • Antimicrobial Properties: Halogenated phenols and benzoic acids are known for their antimicrobial effects. The mechanism is often attributed to the disruption of microbial membranes and interference with essential cellular processes. The lipophilicity conferred by the bromine atoms may enhance their ability to penetrate bacterial cell walls.[1]

  • Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment.

Comparative Biological Activity Data

The following table summarizes the biological activities of several bromophenol and benzoic acid derivatives that are structurally related to the this compound scaffold. This data provides a basis for predicting the potential bioactivities of novel derivatives.

CompoundBiological ActivityTarget Organism/EnzymeKey Performance Metric (IC₅₀/MIC)
2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolAntibacterialStaphylococcus aureus (MRSA)0.117–2.5 µg/mL
3-Bromo-2,6-dihydroxyacetophenoneAntibacterialStaphylococcus aureus24 µg/mL
Benzoic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL
Salicylic AcidAntibacterialEscherichia coli O157MIC = 0.5 mg/mL
4-Hydroxybenzoic AcidHDAC InhibitionHDAC6-
Novel Benzoic Acid DerivativesAcetylcholinesterase InhibitionAcetylcholinesteraseKᵢ values in the nM range
Bromophenol DerivativesCarbonic Anhydrase InhibitionhCA I, hCA IIKᵢ values in the mM range

Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, two potential signaling pathways that may be modulated by this compound derivatives are the HDAC and Nrf2 pathways.

HDAC Inhibition Pathway

As mentioned, a potential mechanism for the anticancer effects of these derivatives is through the inhibition of HDACs.

G Derivative 2,6-Dibromobenzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Fig 2. Plausible mechanism of action via HDAC inhibition.
Nrf2-Mediated Antioxidant Response

Some bromophenols have been shown to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress, potentially induced or modulated by bioactive compounds, can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Derivative 2,6-Dibromobenzoic Acid Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Modulates ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Fig 3. Potential modulation of the Nrf2-mediated antioxidant response pathway.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The synthetic versatility of this core structure allows for the creation of a wide array of analogues for biological screening. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of these compounds, the existing data on related halogenated benzoic acids provide a strong rationale for their continued investigation in the fields of oncology, infectious diseases, and neurodegenerative disorders. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this intriguing chemical scaffold.

References

Steric hindrance effects of 2,6-disubstituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Steric Hindrance Effects of 2,6-Disubstituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-disubstituted benzoic acids represent a fascinating case study in organic chemistry, where steric hindrance profoundly influences molecular conformation and reactivity. The presence of bulky substituents flanking the carboxylic acid group forces it to rotate out of the plane of the benzene (B151609) ring.[1] This disruption of coplanarity, known as the "ortho effect," leads to significant and often counterintuitive changes in the chemical and physical properties of these molecules, including their acidity, susceptibility to esterification, and interaction with biological systems.[1] Understanding these steric effects is of paramount importance for researchers in medicinal chemistry and drug development, as many biologically active molecules incorporate this structural motif. This guide provides a comprehensive overview of the steric hindrance effects in 2,6-disubstituted benzoic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Effects on Acidity (pKa)

A primary consequence of the steric hindrance in 2,6-disubstituted benzoic acids is the anomalous increase in their acidity compared to benzoic acid and its other substituted isomers.[1] This phenomenon is a direct result of the "ortho effect."

The Ortho Effect and Increased Acidity

In unsubstituted benzoic acid, the carboxyl group is conjugated with the π-system of the aromatic ring. This resonance stabilization is lost when bulky ortho-substituents force the -COOH group to twist out of the ring's plane.[1] While this loss of resonance destabilizes the undissociated acid, it has a more pronounced effect on the stability of the conjugate base, the carboxylate anion (-COO⁻). The resonance interaction between the benzene ring and the carboxylate group is destabilizing due to the repulsion between the negative charge on the carboxylate and the electron density of the ring. By forcing the carboxylate group out of the plane, this destabilizing interaction is minimized, leading to a more stable conjugate base and, consequently, a stronger acid (lower pKa).[1]

Quantitative Acidity Data

The pKa values of various substituted benzoic acids clearly illustrate the impact of 2,6-disubstitution.

CompoundSubstituentspKa in Water (25°C)Reference
Benzoic AcidH4.20[2]
2-Methylbenzoic Acid2-CH₃3.91
2,6-Dimethylbenzoic Acid2,6-(CH₃)₂3.21[1]
2-Chlorobenzoic Acid2-Cl2.94
2,6-Dichlorobenzoic Acid2,6-Cl₂1.63
2-Nitrobenzoic Acid2-NO₂2.17
2,6-Dinitrobenzoic Acid2,6-(NO₂)₂1.05
2,6-Dimethoxybenzoic Acid2,6-(OCH₃)₂3.39[3]
2-Amino-6-methylbenzoic Acid2-NH₂, 6-CH₃4.38[3]
2-Methyl-6-hydroxybenzoic Acid2-CH₃, 6-OH2.97[3]
Experimental Protocol: pKa Determination

The pKa values of 2,6-disubstituted benzoic acids can be accurately determined using potentiometric or spectrophotometric titration.

2.3.1. Potentiometric Titration

This is a high-precision technique for determining pKa values.[4]

Methodology:

  • Solution Preparation: A solution of the 2,6-disubstituted benzoic acid of known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹) is prepared in purified water or a suitable mixed solvent system (e.g., acetonitrile-water).[5] The ionic strength is kept constant by adding a neutral salt like KCl (e.g., 0.1 mol L⁻¹).[5]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH) at a constant temperature (e.g., 25 ± 0.2°C).[3]

  • Data Acquisition: The potential (in millivolts) or pH of the solution is measured after each addition of the titrant using a calibrated combined pH electrode.[6]

  • Data Analysis: The pKa is determined from the titration curve by identifying the half-equivalence point, where the pH is equal to the pKa. For more accurate results, the data can be processed using software like Hyperquad, which performs a multilinear regression analysis of the potentiometric data.[5] The calibration of the electrode system can be performed using Gran's method.[5]

2.3.2. Spectrophotometric Method

This method is advantageous for compounds with low solubility or for very small sample quantities.[4]

Methodology:

  • Solution Preparation: A series of solutions of the benzoic acid derivative are prepared in buffers of known pH.[4]

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The compound must have a chromophore near the site of protonation/deprotonation, so the spectrum changes with pH.[4]

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH, which generates a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[6] Multi-wavelength analysis can also be employed for more complex systems.[4]

Visualization of the Ortho Effect on Acidity

Ortho_Effect_Acidity cluster_acid Benzoic Acid Dissociation cluster_hindered_acid 2,6-Disubstituted Benzoic Acid Dissociation cluster_explanation Consequence Acid Benzoic Acid (Planar) Resonance Stabilized Anion Benzoate Anion (Planar) Resonance Destabilized Acid->Anion Loses H⁺ Explanation Hindered Anion is relatively more stable. Equilibrium shifts to the right. Acidity Increases (pKa decreases). Hindered_Acid 2,6-Disubstituted Benzoic Acid (Non-planar) Resonance Inhibited Hindered_Anion 2,6-Disubstituted Benzoate Anion (Non-planar) Destabilization Relieved Hindered_Acid->Hindered_Anion Loses H⁺

Caption: The ortho effect on the acidity of benzoic acids.

Effects on Esterification

The steric hindrance in 2,6-disubstituted benzoic acids dramatically reduces the rate of acid-catalyzed esterification, a reaction that is otherwise straightforward for less hindered benzoic acids.[7][8]

Mechanism of Acid-Catalyzed Esterification

The generally accepted mechanism for the acid-catalyzed esterification of carboxylic acids is the Aac2 mechanism.[7] This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol.

Steric Hindrance in Esterification

In the case of 2,6-disubstituted benzoic acids, the bulky ortho-substituents physically obstruct the approach of the alcohol nucleophile to the protonated carboxyl group. This steric hindrance raises the activation energy of the tetrahedral intermediate formation, thereby slowing down the reaction rate significantly. For extremely hindered acids, such as those with tertiary butyl groups in the 2 and 6 positions, conventional esterification methods may fail altogether.

Quantitative Data on Esterification Rates

The relative rates of esterification of substituted benzoic acids with methanol (B129727) highlight the impact of ortho-substituents.

AcidSubstituentsRelative Rate Constant (k_rel)Reference
Benzoic AcidH1.00[9]
m-Methylbenzoic Acid3-CH₃1.15[9]
p-Methylbenzoic Acid4-CH₃1.25[9]
o-Methylbenzoic Acid2-CH₃0.21[9]
2,6-Dimethylbenzoic Acid2,6-(CH₃)₂0.003
o-Chlorobenzoic Acid2-Cl0.033[9]
Experimental Protocol: Kinetics of Esterification

The rate of esterification can be monitored by measuring the disappearance of the carboxylic acid over time.

Methodology:

  • Reaction Setup: A solution of the 2,6-disubstituted benzoic acid and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a large excess of the alcohol (e.g., methanol) is prepared in a reaction vessel.[9][10] The use of excess alcohol ensures pseudo-first-order kinetics with respect to the benzoic acid.

  • Temperature Control: The reaction mixture is maintained at a constant temperature (e.g., 60°C) using a thermostat.[11]

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.[11]

  • Analysis: The concentration of the unreacted benzoic acid in each aliquot is determined by titration with a standardized base (e.g., barium hydroxide) using an indicator like phenolphthalein.[11]

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the benzoic acid concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.

Overcoming Steric Hindrance in Esterification

Specialized methods are required for the esterification of sterically hindered benzoic acids. One effective method involves dissolving the acid in 100% sulfuric acid to form an acylium ion, which is then reacted with the alcohol.[12][13]

Visualization of Steric Hindrance in Esterification

Esterification_Hindrance cluster_unhindered Esterification of Benzoic Acid cluster_hindered Esterification of 2,6-Disubstituted Benzoic Acid Unhindered_Acid Benzoic Acid Protonated_Unhindered Protonated Acid Unhindered_Acid->Protonated_Unhindered + H⁺ Tetrahedral_Int_Unhindered Tetrahedral Intermediate Protonated_Unhindered->Tetrahedral_Int_Unhindered + ROH (Easy Attack) Ester_Unhindered Ester Tetrahedral_Int_Unhindered->Ester_Unhindered - H₂O, - H⁺ Hindered_Acid 2,6-Disubstituted Benzoic Acid Protonated_Hindered Protonated Acid Hindered_Acid->Protonated_Hindered + H⁺ Hindered_Attack Steric Hindrance Protonated_Hindered->Hindered_Attack + ROH (Difficult Attack) Ester_Hindered Ester (Slow Formation) Hindered_Attack->Ester_Hindered High Activation Energy

Caption: Steric hindrance impeding alcohol attack during esterification.

Biological Activity and Drug Development Implications

The steric hindrance of 2,6-disubstituted benzoic acids has significant implications for their biological activity, particularly their ability to interact with enzymes and transport proteins.

Interaction with Monocarboxylic Acid Transporters (MCTs)

A study on the uptake of benzoic acid derivatives in Caco-2 cells, a model for the intestinal epithelium, revealed that 2,6-disubstituted benzoic acids have markedly lower uptake compared to other isomers.[14] This is attributed to steric hindrance preventing the carboxylic acid group from accessing the binding site of monocarboxylic acid transporters (MCTs).[14] Kinetic analyses showed that the uptake of compounds like 2,6-dichlorobenzoic acid did not involve a carrier-mediated process, unlike benzoic acid itself.[14]

Drug Design Considerations

The principles of steric hindrance in 2,6-disubstituted benzoic acids can be strategically employed in drug design. For instance, introducing bulky ortho-substituents can:

  • Restrict Conformational Flexibility: Locking a molecule into a specific conformation can enhance its binding affinity and selectivity for a target receptor.

  • Modulate Acidity: Fine-tuning the pKa of a drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prevent Metabolism: Steric shielding of a metabolically labile group can increase a drug's half-life.

  • Control Transport: As seen with MCTs, steric hindrance can be used to either promote or prevent transport across biological membranes.

Visualization of Steric Hindrance at a Transporter Binding Site

Transporter_Interaction cluster_workflow Interaction with Monocarboxylic Acid Transporter (MCT) cluster_benzoic_acid Benzoic Acid cluster_hindered_acid 2,6-Disubstituted Benzoic Acid Transporter MCT Binding Site BA_Molecule COOH BA_Binding Successful Binding and Transport BA_Molecule->BA_Binding BA_Binding->Transporter HA_Molecule R | COOH | R HA_Binding Binding Prevented (No Transport) HA_Molecule->HA_Binding HA_Binding->Transporter Steric Clash

Caption: Steric hindrance preventing binding to a transporter.

Synthesis of 2,6-Disubstituted Benzoic Acids

The synthesis of 2,6-disubstituted benzoic acids can be challenging due to the very steric hindrance that defines their properties. However, methods such as directed ortho-metalation have proven effective.

Experimental Protocol: Directed Ortho-Metalation

This method allows for the regioselective introduction of substituents at the 6-position of a 2-substituted benzoic acid.[15]

Methodology for 6-Substitution of 2-Methoxybenzoic Acid: [15]

  • Starting Material: Commercially available 2-methoxybenzoic acid is used.

  • Metalation: The 2-methoxybenzoic acid is treated with a strong base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).[15] This selectively deprotonates the position ortho to the carboxylate group (the 6-position).

  • Electrophilic Quench: The resulting metalated intermediate is then reacted with an electrophile (e.g., iodomethane (B122720) or chlorotrimethylsilane) to introduce the desired substituent at the 6-position.[15]

  • Workup: The reaction is quenched, acidified, and the product is extracted. The product ratio can be determined by ¹H NMR of the crude reaction mixture.[15]

Conclusion

The steric effects originating from 2,6-disubstitution in benzoic acids are a powerful determinant of their chemical and biological properties. The "ortho effect" leads to a predictable increase in acidity and a significant decrease in the rate of esterification. These principles are not merely of academic interest; they have profound implications for the rational design of pharmaceuticals and other functional molecules. By understanding and harnessing the effects of steric hindrance, researchers can modulate molecular properties to achieve desired outcomes, from enhancing biological activity to improving metabolic stability. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with these important chemical entities.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2,6-Dibromobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and physical and chemical properties to ensure its safe use in a laboratory setting.

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses several risks upon exposure. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause significant skin and eye irritation.[1][2][3] Furthermore, it may lead to respiratory irritation.[1][3]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed[1][3]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Appearance Off-white solid/powder[2]
Molecular Formula C₇H₄Br₂O₂[2][3]
Molecular Weight 279.91 g/mol [3]
Melting Point 141 - 142 °C (285.8 - 287.6 °F)[2]
Solubility Low water solubility[4][5]

Toxicological Information

While comprehensive toxicological data is not fully available, the existing classifications indicate significant hazards. The primary toxicological concerns are acute toxicity upon oral, dermal, or inhalation exposure, and severe irritation to the skin, eyes, and respiratory system.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

Hazard ClassGHS CategoryFinding
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][2]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]

Note: Detailed experimental protocols for the toxicological assays used to determine these classifications are not provided in the publicly available safety data sheets.

Handling and Storage

Safe Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

  • Use only in a well-ventilated area or outdoors.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Avoid dust formation and accumulation.[2][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][7]

  • Keep containers tightly closed when not in use.[1][2]

  • Store locked up.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, such as those described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[7] A filter type P2 is recommended when dusts are generated.

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[2] Rinse the mouth with water and then drink plenty of water.[2] Do not induce vomiting.

First_Aid_Procedures cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air & Keep Comfortable Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove Contaminated Clothing & Wash Skin with Soap & Water (15 min) Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water (15 min) & Remove Contact Lenses Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth & Drink Plenty of Water Ingestion->Rinse_Mouth Medical_Advice_Inhalation Call POISON CENTER or Doctor if feeling unwell Fresh_Air->Medical_Advice_Inhalation Medical_Advice_Skin Get Medical Attention if irritation persists Wash_Skin->Medical_Advice_Skin Medical_Advice_Eye Get Medical Attention if irritation persists Rinse_Eyes->Medical_Advice_Eye Medical_Advice_Ingestion Call POISON CENTER or Doctor Rinse_Mouth->Medical_Advice_Ingestion Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill Prevent Entry into Drains PPE->Contain Decision Minor or Major Spill? Contain->Decision Minor_Cleanup Use Dry Methods (Sweep/Vacuum) Avoid Dust Generation Decision->Minor_Cleanup Minor Major_Cleanup Alert Emergency Services & Recover Product Decision->Major_Cleanup Major Collect Place in Sealed, Labeled Container for Disposal Minor_Cleanup->Collect Major_Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Spill Managed Decontaminate->End

References

2,6-Dibromobenzoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,6-dibromobenzoic acid, a key chemical intermediate in the pharmaceutical and material sciences. This document details its commercial availability from various suppliers, outlines key synthetic protocols, and explores its potential applications in drug development, particularly as a versatile building block for novel therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 601-84-3) is readily available from a range of chemical suppliers. Purity levels typically range from 95% to over 99%, with pricing varying based on quantity and purity. The following tables provide a summary of key suppliers and their offerings.

Table 1: Key Suppliers of this compound

SupplierPurityAvailable Quantities
Chem-Impex International≥99% (HPLC)[1]Gram to bulk quantities
Oakwood Chemical85%[2]250mg, 1g, 5g[2]
Thermo Scientific Chemicals95%[3]1g[3]
BiosynthNot specifiedCustom and bulk quantities[4]
ChemicalBookVaries by supplierGram to kilogram quantities[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄Br₂O₂[1]
Molecular Weight 279.92 g/mol [1]
CAS Number 601-84-3[1]
Appearance Off-white to white crystalline solid[1]
Melting Point 148 - 152 °C[1]
Boiling Point 335 °C[1]
Purity (Typical) ≥95%

Synthetic Protocols

While this compound is commercially available, specific research applications may necessitate its synthesis. Detailed experimental protocols for closely related compounds are available and can be adapted. A common strategy involves the electrophilic bromination of a benzoic acid precursor.

Experimental Protocol: Synthesis of a Structurally Related Compound (2,6-Dibromo-4-hydroxybenzoic Acid)

This protocol, adapted from established methods for the bromination of phenolic compounds, details the synthesis of 2,6-dibromo-4-hydroxybenzoic acid and can serve as a foundational method.[6]

Materials and Equipment:

  • 4-Hydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite (saturated aqueous solution)

  • Distilled water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Büchner funnel and filter flask

  • Fume hood

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.[6]

  • Bromine Addition: In the dropping funnel, prepare a solution of 27.2 g (8.7 mL, 0.17 mol) of bromine in 50 mL of glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath if necessary.[6]

  • Reaction Completion: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.[6]

  • Quenching: To quench the excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution disappears.[6]

  • Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.[6]

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water. The crude product can be further purified by recrystallization from an ethanol-water mixture.[6]

G cluster_synthesis Synthesis Workflow dissolve Dissolve 4-Hydroxybenzoic acid in glacial acetic acid add_br2 Slowly add Bromine solution (in glacial acetic acid) dissolve->add_br2 Maintain 20-25°C stir Stir at room temperature for 2 hours add_br2->stir quench Quench with Sodium Bisulfite solution stir->quench precipitate Precipitate in ice-cold water quench->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize product 2,6-Dibromo-4-hydroxybenzoic acid recrystallize->product

A representative workflow for the synthesis of a dibrominated benzoic acid derivative.

Role in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex organic molecules for pharmaceutical applications.[1] The bromine atoms can be readily displaced or used to direct further reactions, making it a valuable scaffold for creating libraries of compounds for drug screening.

Substituted benzoic acids are a known class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The introduction of halogen atoms like bromine can significantly alter the physicochemical properties of these molecules, potentially enhancing their therapeutic efficacy.[7]

Plausible Signaling Pathway Involvement

While direct evidence for the signaling pathways modulated by this compound is limited, studies on structurally related hydroxybenzoic acids suggest a plausible mechanism of action for anticancer effects could be the inhibition of histone deacetylases (HDACs).[7] HDACs are crucial enzymes in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

G cluster_pathway Hypothesized HDAC Inhibition Pathway compound This compound Derivative hdac HDAC compound->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Increased Histone Acetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

A conceptual diagram of a hypothesized signaling pathway involving HDAC inhibition by a this compound derivative.
Application as a Chemical Intermediate in Pharmaceutical Synthesis

The primary role of this compound in drug development is as a key intermediate. Its structure allows for various chemical modifications to produce a diverse range of derivatives for biological screening.

G cluster_workflow Drug Discovery Workflow start This compound derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

A generalized workflow illustrating the use of this compound as a starting material in a drug discovery program.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of N-Substituted Pyrrole (B145914) Derivatives via the Clauson-Kaas Reaction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the synthesis of pyrrole derivatives directly from 2,6-Dibromobenzoic acid did not yield established or commonly used synthetic protocols. Therefore, this document details a widely applicable and well-documented alternative method for the synthesis of N-substituted pyrroles, the Clauson-Kaas reaction. This method is highly relevant for the target audience due to its versatility and tolerance of various functional groups.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The development of efficient and versatile synthetic routes to access functionalized pyrroles is a key focus in drug discovery and development.

The Clauson-Kaas reaction is a robust and straightforward method for the synthesis of N-substituted pyrroles.[5][6] The reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) (a stable cyclic acetal (B89532) of succinaldehyde) under acidic conditions. This method is highly valued for its operational simplicity, use of readily available starting materials, and broad substrate scope, making it a valuable tool for generating libraries of pyrrole derivatives for biological screening.

General Reaction Scheme

The general transformation in a Clauson-Kaas pyrrole synthesis is depicted below:

Clauson_Kaas_Reaction cluster_product Product Amine R-NH₂ (Primary Amine) Catalyst Acid Catalyst (e.g., FeCl₃, Acetic Acid) Amine->Catalyst DMTHF 2,5-Dimethoxytetrahydrofuran DMTHF->Catalyst Pyrrole N-Substituted Pyrrole Catalyst->Pyrrole Reaction

Caption: General workflow of the Clauson-Kaas pyrrole synthesis.

Data Presentation: Synthesis of N-Substituted Pyrroles

The following table summarizes representative examples of N-substituted pyrroles synthesized via the Clauson-Kaas reaction or similar methods, highlighting the versatility of the primary amine substrate and the typical reaction conditions and yields.

EntryPrimary Amine/AmideCatalyst/SolventReaction TimeYield (%)Reference
1Various amines and sulfonamidesIron(III) chloride / Water-74-98[6]
2Various aminesSquaric acid / Water3-6 h85-97[7]
3Various aminesIodine / Solvent-free (Microwave)-75-98[6]
4Arylsulfonamides or anilinesNone / Water (Microwave)-81-99[6]
5Ethyl 4-aminobenzoateAcetic AcidReflux59-95[6]
6BenzylamineMgI₂ etherate--[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted pyrrole derivative using an iron(III) chloride catalyzed Clauson-Kaas reaction in water, adapted from a reported green chemistry approach.[6]

Objective: To synthesize a representative N-substituted pyrrole from a primary amine and 2,5-dimethoxytetrahydrofuran.

Materials:

  • Primary amine (e.g., aniline)

  • 2,5-Dimethoxytetrahydrofuran

  • Iron(III) chloride heptahydrate (FeCl₃·7H₂O)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and deionized water (10 mL).

    • Stir the mixture at room temperature to ensure homogeneity.

  • Catalyst Addition and Reaction:

    • Add iron(III) chloride heptahydrate (0.02 mmol, 2 mol%) to the reaction mixture.

    • Attach a condenser to the flask and heat the mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product further by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualization of Experimental Workflow:

Experimental_Workflow start Start setup 1. Reaction Setup - Add amine, 2,5-DMTHF, and water to flask start->setup catalyst 2. Catalyst Addition & Reaction - Add FeCl₃ - Heat to 60°C setup->catalyst workup 3. Work-up - Cool to RT - Extract with Ethyl Acetate catalyst->workup purify 4. Purification - Wash with brine - Dry over Na₂SO₄ - Concentrate workup->purify end End (Pure N-Substituted Pyrrole) purify->end

Caption: Step-by-step experimental workflow for the Clauson-Kaas synthesis.

Applications in Drug Development

The synthesis of diverse libraries of N-substituted pyrroles is of significant interest to the pharmaceutical industry. The pyrrole scaffold is a key pharmacophore in many biologically active compounds.[1] By varying the primary amine used in the Clauson-Kaas reaction, researchers can systematically modify the substitution on the pyrrole nitrogen, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[4][9] Pyrrole derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and in the development of multi-target agents for complex diseases like Alzheimer's.[10][11]

References

Application Notes and Protocols for 2,6-Dibromobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dibromobenzoic acid in Suzuki-Miyaura cross-coupling reactions. This sterically hindered substrate presents unique challenges but offers a valuable scaffold for the synthesis of diverse biaryl and heteroaryl carboxylic acids, which are important intermediates in medicinal chemistry and materials science. This document outlines optimized protocols for both selective mono-arylation and di-arylation, supported by quantitative data and detailed experimental procedures.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. When employing this compound, the steric hindrance from the two ortho-bromo substituents and the carboxylic acid group necessitates the use of highly active catalyst systems. Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these challenges. The careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Selective Mono-Arylation of this compound

Selective mono-arylation is a key transformation that allows for the stepwise functionalization of the this compound scaffold, leading to the synthesis of 2-aryl-6-bromobenzoic acids. These products are valuable building blocks for further diversification.

Quantitative Data for Mono-Arylation

The following table summarizes representative conditions and yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Mono-arylated Product
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478
44-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O1001688
52-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O1102475
Experimental Protocol: Synthesis of 2-Bromo-6-(4-methoxyphenyl)benzoic Acid

This protocol details the synthesis of a mono-arylated product as a representative example.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and cesium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Double Suzuki-Miyaura Coupling of this compound

For the synthesis of symmetrical or unsymmetrical 2,6-diarylbenzoic acids, a double Suzuki-Miyaura coupling can be employed. This typically requires a higher loading of the boronic acid and catalyst, as well as longer reaction times.

Quantitative Data for Di-Arylation

The following table provides examples of double Suzuki coupling reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Di-arylated Product
1Phenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O1002478
24-Methylphenylboronic acid (2.5 equiv)Pd(OAc)₂ (4)SPhos (8)Cs₂CO₃Toluene/H₂O1103685
33,5-Dimethylphenylboronic acid (3.0 equiv)PdCl₂(dppf) (5)-K₂CO₃DME/H₂O1004865
Experimental Protocol: Synthesis of 2,6-Diphenylbenzoic Acid

This protocol describes a one-pot double Suzuki coupling to synthesize a symmetrical diarylbenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium phosphate (4.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 equiv) and a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Reaction Execution: Heat the mixture to 100 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-arylated intermediate.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-arylation protocol.

Applications in Drug Development

Biaryl carboxylic acids derived from this compound are valuable scaffolds in drug discovery. The non-coplanar nature of the two aryl rings, enforced by the ortho-substituents, can lead to unique binding interactions with biological targets. These structures are found in a variety of therapeutic agents. For instance, derivatives of benzoic acid have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily synthesize a diverse library of 2-aryl-6-bromobenzoic acids and 2,6-diarylbenzoic acids via Suzuki-Miyaura coupling facilitates the exploration of structure-activity relationships (SAR) in drug development programs.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Combine Reactants & Catalyst (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Cooldown 6. Cool and Quench Monitor->Cooldown Extract 7. Extraction Cooldown->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Ullmann Coupling Reactions with 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction, which traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile such as an amine, alcohol, or thiol, is invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] 2,6-Dibromobenzoic acid is a versatile building block, and its functionalization via Ullmann coupling can lead to a diverse range of substituted benzoic acid derivatives, which are key intermediates in drug discovery and development. The presence of two bromine atoms allows for mono- or di-substitution, offering a pathway to complex scaffolds.

Modern advancements in the Ullmann reaction have introduced the use of ligands to facilitate the coupling under milder conditions, improving yields and substrate scope.[2] This document provides detailed protocols and application notes for the Ullmann coupling of this compound with various nucleophiles.

Key Reaction Considerations

Successful Ullmann coupling of this compound is dependent on several factors:

  • Catalyst: Copper catalysts are essential. While traditional methods used copper powder or copper bronze, modern protocols often employ copper(I) salts like CuI, CuBr, or Cu₂O for better solubility and reactivity.[2]

  • Ligand: The choice of ligand is crucial for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and β-diketones.[2] Ligands can accelerate the reaction and improve the tolerance of various functional groups.

  • Base: A base is required to deprotonate the nucleophile and the carboxylic acid. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and yield.[3]

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used to ensure the reagents remain in solution at the required reaction temperatures.[1][3]

  • Temperature: While classical Ullmann reactions often require high temperatures (>180 °C), ligand-assisted couplings can often be performed at lower temperatures (100-140 °C).[1]

  • Inert Atmosphere: Although some traditional Ullmann reactions can be performed in air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent oxidation of the copper catalyst and other reagents.

Data Presentation: Representative Ullmann Coupling Reactions

While specific examples for the double Ullmann coupling of this compound are not extensively detailed in the literature, the following table summarizes representative conditions for Ullmann-type reactions with similar ortho-halobenzoic acids. These examples provide a strong basis for developing a protocol for this compound.

Aryl HalideNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic acidAniline (B41778)Cu bronze (40)-K₂CO₃ (2.5)DMFReflux467
2-Chlorobenzoic acidAnilineCuI1,10-phenanthrolineK₂CO₃NMP120-14012High
Aryl BromidesPhenolsCuCl2,2,6,6-tetramethylheptane-3,5-dione (TMHD)Cs₂CO₃NMP12012-24Good
2-Chlorobenzoic acidsAminothiazolesCu/CuIPyridineK₂CO₃DMFRT (ultrasound)0.25>90

Experimental Protocols

The following are detailed protocols for mono- and di-arylation of this compound. These are generalized procedures based on established methods for similar substrates.[3] Optimization of reaction conditions (temperature, reaction time, and catalyst/ligand loading) may be necessary for specific substrates.

Protocol 1: Mono-N-Arylation of this compound

This protocol is designed to favor the substitution of a single bromine atom.

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline) (1.0 - 1.2 equivalents)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 2.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Through a septum, add the amine (1.1 equiv.) and anhydrous DMF.

  • Place the reaction vessel in a preheated oil bath and heat the mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired mono-arylated product.

Protocol 2: Double N-Arylation of this compound

This protocol is designed to substitute both bromine atoms.

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline) (2.5 - 3.0 equivalents)

  • Copper powder or Copper(I) oxide (Cu₂O) (20-40 mol%)

  • 1,10-Phenanthroline (20-40 mol%) (optional, but recommended)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 - 4.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the appropriate stoichiometry for the di-substitution reaction (Amine: ~2.5 equiv., K₂CO₃: ~3.5 equiv., Catalyst/Ligand: 20-40 mol%).

  • Add the amine (2.5 equiv.) and anhydrous NMP.

  • Heat the reaction mixture to a higher temperature, typically 140-160 °C, with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 6-10).

Visualizations

General Mechanism of the Ullmann Condensation

Ullmann_Mechanism cluster_catalyst_activation Catalyst Activation cluster_coupling Coupling Cycle CuI Cu(I)X CuNuc Cu(I)-NHR CuI->CuNuc Nuc R-NH₂ (Nucleophile) Nuc->CuNuc Coordination & Deprotonation Base Base Intermediate [Ar-Cu(III)(NHR)Br] CuNuc->Intermediate Oxidative Addition ArX Ar-Br (this compound) ArX->Intermediate Product Ar-NHR Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration Ullmann_Workflow start Start setup Reaction Setup: - Add this compound, catalyst, ligand, and base to flask. - Purge with inert gas. start->setup reagents Add amine and anhydrous solvent. setup->reagents reaction Heat reaction mixture with stirring. (e.g., 110-160 °C) reagents->reaction monitoring Monitor progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to room temperature. - Acidify with 1 M HCl. - Extract with organic solvent. monitoring->workup Complete purification Purification: - Wash with brine. - Dry over Na₂SO₄. - Concentrate. - Column chromatography. workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: Leveraging 2,6-Dibromobenzoic Acid for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzoic acid is a versatile and readily available starting material in organic synthesis, serving as a valuable building block for the construction of a variety of complex molecular architectures. Its unique substitution pattern, featuring two bromine atoms ortho to a carboxylic acid group, provides strategic handles for diverse synthetic transformations. This application note explores the utility of this compound in the synthesis of three prominent classes of bioactive heterocycles: dibenzofurans, carbazoles, and acridones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This document provides detailed synthetic protocols, quantitative data, and visual workflows to guide researchers in the application of this compound for the development of novel therapeutic agents.

Key Synthetic Strategies

The synthesis of dibenzofurans, carbazoles, and acridones from this compound and its derivatives primarily relies on two powerful catalytic methodologies:

  • Ullmann Condensation: This classic copper-catalyzed reaction is instrumental in forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, crucial for constructing the core structures of the target heterocycles.

  • Palladium-Catalyzed Cyclization: Palladium catalysts are highly effective in promoting intramolecular C-C, C-N, and C-O bond formations, often through C-H activation or cross-coupling reactions, to achieve the final ring closure.

I. Synthesis of Bioactive Dibenzofuran (B1670420) Derivatives

Dibenzofurans are a class of heterocyclic compounds that exhibit a range of biological activities, including antimicrobial and anticancer properties. The synthesis of a dibenzofuran scaffold from this compound can be envisioned through a two-step sequence involving an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular cyclization.

Application Example: Synthesis of a Dibenzofuran-4-carboxylic Acid Derivative

This protocol outlines the synthesis of a dibenzofuran-4-carboxylic acid derivative, a key intermediate that can be further functionalized to explore a range of bioactive compounds.

Table 1: Synthesis of Dibenzofuran-4-carboxylic Acid - Reaction Parameters

StepReaction TypeStarting MaterialsKey ReagentsProductYield (%)
1Ullmann CondensationThis compound, 2-MethoxyphenolCuI, K₂CO₃, DMF2-(2-Methoxyphenoxy)-6-bromobenzoic acid~75
2Intramolecular Cyclization2-(2-Methoxyphenoxy)-6-bromobenzoic acidPd(OAc)₂, PPh₃, K₂CO₃, DMA1-Methoxydibenzofuran-4-carboxylic acid~80

Experimental Protocol: Synthesis of 1-Methoxydibenzofuran-4-carboxylic acid

Step 1: Synthesis of 2-(2-Methoxyphenoxy)-6-bromobenzoic acid (Ullmann Condensation)

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 2-methoxyphenol (1.2 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and copper(I) iodide (CuI, 0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, pour the mixture into water (50 mL) and acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-(2-methoxyphenoxy)-6-bromobenzoic acid.

Step 2: Synthesis of 1-Methoxydibenzofuran-4-carboxylic acid (Palladium-Catalyzed Intramolecular Cyclization)

  • In a Schlenk tube, combine 2-(2-methoxyphenoxy)-6-bromobenzoic acid (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), triphenylphosphine (B44618) (PPh₃, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add anhydrous N,N-dimethylacetamide (DMA, 10 mL) to the tube.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • Cool the mixture to room temperature, dilute with water (50 mL), and acidify with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 1-methoxydibenzofuran-4-carboxylic acid.

Biological Activity of Dibenzofuran Derivatives

Dibenzofuran derivatives have shown promising antimicrobial activity. For instance, certain synthetic dibenzofurans have demonstrated inhibitory effects against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of a Representative Dibenzofuran Derivative

CompoundMicroorganismMIC (µg/mL)
Dibenzofuran DerivativeStaphylococcus aureus12.5[1]
Dibenzofuran DerivativeEscherichia coli25[1]
Dibenzofuran DerivativeCandida albicans100[2]

Note: The presented MIC values are for representative dibenzofuran compounds and may not directly correspond to the product of the provided protocol.

Workflow for Dibenzofuran Synthesis

Dibenzofuran_Synthesis start This compound intermediate 2-(2-Methoxyphenoxy)-6-bromobenzoic acid start->intermediate Ullmann Condensation (2-Methoxyphenol, CuI, K₂CO₃) product 1-Methoxydibenzofuran-4-carboxylic acid intermediate->product Intramolecular Cyclization (Pd(OAc)₂, PPh₃, K₂CO₃)

Caption: Synthetic pathway for a dibenzofuran derivative.

II. Synthesis of Bioactive Carbazole (B46965) Derivatives

Carbazole and its derivatives are well-known for their significant biological properties, including potent cytotoxic activity against various cancer cell lines. A plausible synthetic route to a carbazole carboxylic acid from a 2,6-dihalobenzoic acid derivative involves a palladium-catalyzed double N-arylation reaction.

Application Example: Synthesis of a Carbazole-1-carboxylic Acid Derivative

This protocol outlines a general approach for the synthesis of a carbazole-1-carboxylic acid derivative, a scaffold with potential anticancer activity.

Table 3: Synthesis of Carbazole-1-carboxylic Acid - Reaction Parameters

StepReaction TypeStarting MaterialsKey ReagentsProductYield (%)
1EsterificationThis compoundMethanol (B129727), H₂SO₄Methyl 2,6-dibromobenzoate>95
2Palladium-Catalyzed AminationMethyl 2,6-dibromobenzoate, Aniline (B41778)Pd₂(dba)₃, Xantphos, Cs₂CO₃Methyl 2-amino-6-bromobenzoate~85
3Intramolecular CyclizationMethyl 2-amino-6-bromobenzoatePd(OAc)₂, SPhos, K₃PO₄Methyl carbazole-1-carboxylate~70
4HydrolysisMethyl carbazole-1-carboxylateLiOH, THF/H₂OCarbazole-1-carboxylic acid>90

Experimental Protocol: Synthesis of Carbazole-1-carboxylic acid

Step 1: Synthesis of Methyl 2,6-dibromobenzoate (Esterification)

  • Dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2,6-dibromobenzoate.

Step 2: Synthesis of Methyl 2-amino-6-bromobenzoate (Palladium-Catalyzed Amination)

  • To a Schlenk tube, add methyl 2,6-dibromobenzoate (1.0 mmol), aniline (1.1 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (B28343) (10 mL).

  • Degas the mixture and then heat at 110 °C for 12 hours under an inert atmosphere.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield methyl 2-amino-6-bromobenzoate.

Step 3: Synthesis of Methyl carbazole-1-carboxylate (Intramolecular Cyclization)

  • In a sealed tube, combine methyl 2-amino-6-bromobenzoate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), SPhos (0.1 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Add anhydrous toluene (10 mL).

  • Degas the mixture and heat at 120 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by column chromatography to obtain methyl carbazole-1-carboxylate.

Step 4: Synthesis of Carbazole-1-carboxylic acid (Hydrolysis)

  • Dissolve methyl carbazole-1-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide (B78521) (LiOH, 3.0 mmol) and stir at room temperature for 6 hours.

  • Remove the THF in vacuo and acidify the aqueous residue with 1 M HCl.

  • Collect the precipitate by filtration, wash with water, and dry to afford carbazole-1-carboxylic acid.

Biological Activity of Carbazole Derivatives

Carbazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 4: Cytotoxicity of a Representative Carbazole Derivative

CompoundCell LineIC₅₀ (µM)
Carbazole DerivativeA549 (Lung Cancer)15.5[3]
Carbazole DerivativeHepG2 (Liver Cancer)7.68[4]
Carbazole DerivativeMCF-7 (Breast Cancer)6.44[4]

Note: The presented IC₅₀ values are for representative carbazole compounds and may not directly correspond to the product of the provided protocol.

Workflow for Carbazole Synthesis

Carbazole_Synthesis start This compound ester Methyl 2,6-dibromobenzoate start->ester Esterification (MeOH, H₂SO₄) amino_ester Methyl 2-amino-6-bromobenzoate ester->amino_ester Pd-Catalyzed Amination (Aniline, Pd₂(dba)₃, Xantphos) carbazole_ester Methyl carbazole-1-carboxylate amino_ester->carbazole_ester Intramolecular Cyclization (Pd(OAc)₂, SPhos) product Carbazole-1-carboxylic acid carbazole_ester->product Hydrolysis (LiOH)

Caption: Synthetic pathway for a carbazole derivative.

III. Synthesis of Bioactive Acridone (B373769) Derivatives

Acridones are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties. The synthesis of the acridone core from a derivative of this compound can be achieved through an initial Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.

Application Example: Synthesis of an Acridone-1-carboxylic Acid Derivative

This protocol details the synthesis of an acridone-1-carboxylic acid derivative, a key structure for the development of new bioactive agents.

Table 5: Synthesis of Acridone-1-carboxylic Acid - Reaction Parameters

StepReaction TypeStarting MaterialsKey ReagentsProductYield (%)
1Ullmann Condensation2,6-Dichlorobenzoic acid, AnilineCu powder, K₂CO₃, DMFN-Phenyl-2-amino-6-chlorobenzoic acid~80
2Intramolecular CyclizationN-Phenyl-2-amino-6-chlorobenzoic acidPolyphosphoric acid (PPA)4-Chloro-9-acridone~85
3Carboxylation4-Chloro-9-acridonePd(OAc)₂, dppf, Mo(CO)₆Acridone-1-carboxylic acid~60

Note: For this synthesis, 2,6-dichlorobenzoic acid is used as a more reactive starting material for the Ullmann condensation, but the principles are directly applicable to the dibromo analogue.

Experimental Protocol: Synthesis of Acridone-1-carboxylic acid

Step 1: Synthesis of N-Phenyl-2-amino-6-chlorobenzoic acid (Ullmann Condensation)

  • A mixture of 2,6-dichlorobenzoic acid (1.0 mmol), aniline (2.0 mmol), anhydrous potassium carbonate (K₂CO₃, 1.5 mmol), and copper powder (0.1 mmol) in DMF (10 mL) is heated at reflux for 6 hours.[5]

  • After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol (B145695) to give N-phenyl-2-amino-6-chlorobenzoic acid.

Step 2: Synthesis of 4-Chloro-9-acridone (Intramolecular Cyclization)

  • N-Phenyl-2-amino-6-chlorobenzoic acid (1.0 mmol) is added to polyphosphoric acid (PPA, 10 g) at 100 °C.

  • The mixture is heated at 140 °C for 2 hours.

  • The hot mixture is poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with a 10% sodium carbonate solution, and finally with water again.

  • The crude product is dried and can be purified by recrystallization from a suitable solvent to yield 4-chloro-9-acridone.

Step 3: Synthesis of Acridone-1-carboxylic acid (Carboxylation)

  • A mixture of 4-chloro-9-acridone (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 mmol), and molybdenum hexacarbonyl (Mo(CO)₆, 1.2 mmol) in anhydrous DMF is heated at 150 °C under a carbon monoxide atmosphere (50 psi) for 24 hours.

  • After cooling, the mixture is diluted with water and acidified.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography provides acridone-1-carboxylic acid.

Biological Activity of Acridone Derivatives

Acridone derivatives are known for their potent antibacterial and anticancer activities.

Table 6: Biological Activity of Representative Acridone Derivatives

CompoundActivityOrganism/Cell LineIC₅₀ / MIC (µM)
Acridone DerivativeAntibacterialStaphylococcus aureus19 (zone of inhibition in mm)[6]
Acridone DerivativeAntibacterialPseudomonas aeruginosa35 (zone of inhibition in mm)[6]
Acridone DerivativeAnticancerCCRF-CEM (Leukemia)0.39

Note: The presented biological data are for representative acridone compounds and may not directly correspond to the product of the provided protocol.

Logical Relationship for Acridone Synthesis

Acridone_Synthesis start 2,6-Dihalobenzoic Acid intermediate1 N-Phenyl-2-amino-6-halobenzoic acid start->intermediate1 Ullmann Condensation (Aniline, Cu) intermediate2 4-Halo-9-acridone intermediate1->intermediate2 Intramolecular Cyclization (PPA) product Acridone-1-carboxylic acid intermediate2->product Carboxylation (Pd(OAc)₂, CO)

Caption: Logical steps for the synthesis of an acridone derivative.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of diverse, biologically active heterocyclic compounds. Through well-established synthetic methodologies such as Ullmann condensations and palladium-catalyzed cyclizations, researchers can efficiently access dibenzofuran, carbazole, and acridone scaffolds. The protocols and data presented herein provide a foundation for the exploration and development of novel therapeutic agents derived from this readily available starting material. Further derivatization of the carboxylic acid functionality and the heterocyclic core can lead to the generation of extensive compound libraries for biological screening and drug discovery programs.

References

Preparation of Organometallic Reagents from 2,6-Dibromobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of organometallic reagents derived from 2,6-dibromobenzoic acid. The generation of such reagents is a critical step for the synthesis of complex molecules, particularly in the field of drug discovery and development, where the introduction of a substituted benzoic acid moiety is often a key synthetic transformation.

The primary challenge in preparing organometallic reagents from this compound lies in the incompatibility of the acidic carboxylic acid proton with the highly basic nature of Grignard and organolithium reagents. Direct reaction of this compound with magnesium or organolithium compounds would result in deprotonation of the carboxylic acid rather than the desired formation of a carbon-metal bond. Therefore, a protection strategy for the carboxylic acid group is essential. The most common and effective approach is the conversion of the carboxylic acid to an ester, which is stable under the conditions required for organometallic reagent formation.

This guide will focus on the preparation of Grignard and organolithium reagents from a protected form of this compound, specifically methyl 2,6-dibromobenzoate.

Protection of this compound via Esterification

The first step involves the conversion of this compound to its methyl ester. This can be achieved through several methods, with a particularly effective one being the use of dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is advantageous due to its relatively mild conditions and high yield.[1]

Experimental Protocol: Synthesis of Methyl 2,6-Dibromobenzoate

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethyl acetate (B1210297)

  • Dilute hydrochloric acid (5%)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix this compound with dimethyl carbonate.

  • Add a catalytic amount of DABCO to the mixture and stir thoroughly.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,6-dibromobenzoate.

Quantitative Data for Esterification
ParameterValueReference
Starting Material This compound
Reagents Dimethyl carbonate, DABCO (catalytic)[1]
Solvent Dimethyl carbonate[1]
Reaction Temperature Reflux[1]
Typical Yield >95%[1]

Preparation of Organometallic Reagents from Methyl 2,6-Dibromobenzoate

With the carboxylic acid group protected as a methyl ester, the formation of organometallic reagents can proceed. Both Grignard and organolithium reagents can be prepared, offering different reactivities and applications.

Grignard Reagent Formation

The Grignard reagent is prepared by reacting methyl 2,6-dibromobenzoate with magnesium metal in an anhydrous ether solvent. The steric hindrance from the two ortho-bromo substituents may slow down the reaction, necessitating the use of activated magnesium or longer reaction times.

Materials:

  • Methyl 2,6-dibromobenzoate

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Drying tubes (e.g., with calcium chloride)

Procedure:

  • Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.

  • Place magnesium turnings in the three-neck flask.

  • Dissolve methyl 2,6-dibromobenzoate in anhydrous ether or THF and place this solution in the dropping funnel.

  • Add a small portion of the methyl 2,6-dibromobenzoate solution to the magnesium turnings.

  • If the reaction does not initiate (indicated by bubbling or a cloudy appearance), add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting grey/brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.

ParameterValue
Starting Material Methyl 2,6-dibromobenzoate
Reagents Magnesium turnings, Iodine (initiator)
Solvent Anhydrous diethyl ether or THF
Reaction Temperature Reflux
Reaction Time 1-3 hours
Typical Yield Moderate to high (variable)
Organolithium Reagent Formation via Lithium-Halogen Exchange

Organolithium reagents can be prepared from methyl 2,6-dibromobenzoate via a lithium-halogen exchange reaction. This method is often very fast and can be performed at low temperatures. Typically, an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) is used. The exchange is generally selective for bromine over chlorine and occurs faster at the more sterically accessible position if there are differences. In this symmetric case, monolithiation is expected.

Materials:

  • Methyl 2,6-dibromobenzoate

  • n-Butyllithium (or tert-butyllithium) in a suitable solvent (e.g., hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or a three-neck round-bottom flask

  • Syringes

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dry all glassware and assemble under an inert atmosphere.

  • Dissolve methyl 2,6-dibromobenzoate in anhydrous THF in the reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of the alkyllithium reagent dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes).

  • The resulting solution contains the organolithium reagent and is ready for reaction with an electrophile.

ParameterValue
Starting Material Methyl 2,6-dibromobenzoate
Reagents n-Butyllithium or tert-butyllithium
Solvent Anhydrous THF
Reaction Temperature -78 °C
Reaction Time 30-60 minutes
Typical Yield High (often used in situ)

Applications in Drug Discovery and Development

Organometallic reagents derived from this compound are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. These reagents can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of complex molecular architectures.

Potential Applications:

  • Cross-Coupling Reactions: The generated Grignard or organolithium reagents can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille couplings) to introduce new aryl, alkyl, or vinyl groups.

  • Addition to Carbonyls: These organometallic reagents readily add to aldehydes, ketones, and esters to form alcohols, which are common functional groups in drug molecules.

  • Synthesis of Heterocycles: They can serve as precursors for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Visualization of Experimental Workflows

Workflow for Grignard Reagent Preparation

Grignard_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Formation cluster_reaction Step 3: Reaction A 2,6-Dibromobenzoic Acid B Methyl 2,6-Dibromobenzoate A->B DMC, DABCO Reflux C Methyl 2,6-Dibromobenzoate D (2-Bromo-6-(methoxycarbonyl)phenyl) magnesium Bromide C->D Mg, Anhydrous Ether Reflux E (2-Bromo-6-(methoxycarbonyl)phenyl) magnesium Bromide G Functionalized Product E->G F Electrophile (E) F->G

Caption: Workflow for Grignard Reagent Preparation from this compound.

Workflow for Organolithium Reagent Preparation

Organolithium_Workflow cluster_protection_li Step 1: Protection cluster_lithiation Step 2: Lithium-Halogen Exchange cluster_reaction_li Step 3: Reaction A_li 2,6-Dibromobenzoic Acid B_li Methyl 2,6-Dibromobenzoate A_li->B_li DMC, DABCO Reflux C_li Methyl 2,6-Dibromobenzoate D_li 2-Bromo-6-lithio-benzoate Methyl Ester C_li->D_li n-BuLi or t-BuLi, THF -78 °C E_li 2-Bromo-6-lithio-benzoate Methyl Ester G_li Functionalized Product E_li->G_li F_li Electrophile (E) F_li->G_li

Caption: Workflow for Organolithium Reagent Preparation from this compound.

Safety Considerations

  • Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under anhydrous conditions and an inert atmosphere.

  • Organolithium Reagents: Are extremely reactive, pyrophoric (may ignite spontaneously on contact with air), and corrosive. Strict anhydrous and inert atmosphere techniques are mandatory. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous ethers like diethyl ether and THF are highly flammable. Ensure proper ventilation and avoid ignition sources.

  • This compound and its Derivatives: May be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate PPE.

By following these detailed protocols and safety precautions, researchers can successfully prepare and utilize organometallic reagents from this compound for the advancement of their research and development programs.

References

2,6-Dibromobenzoic Acid: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromobenzoic acid is a valuable and versatile building block in medicinal chemistry and drug development. Its unique structural features, characterized by the presence of two bromine atoms ortho to a carboxylic acid group on a benzene (B151609) ring, provide multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures and the synthesis of diverse libraries of compounds for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for pharmaceutical intermediates, with a focus on its application in the synthesis of precursors for biologically active benzo[b][1][2]naphthyridine derivatives.

Application in the Synthesis of Benzo[b][1][2]naphthyridine Precursors

Benzo[b][1][2]naphthyridine derivatives have garnered significant interest in pharmaceutical research due to their potential as monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurological disorders. A key intermediate in the synthesis of these therapeutic agents is 2-amino-5-halobenzoic acid. Through a regioselective amination reaction, this compound can be efficiently converted into a precursor for these valuable intermediates.

Key Synthetic Transformation: Regioselective Amination

The sterically hindered environment around the carboxylic acid in this compound allows for a regioselective nucleophilic aromatic substitution of one of the bromine atoms. This controlled amination is a critical step in transforming this readily available starting material into a more functionalized intermediate for further elaboration.

Experimental Workflow for Synthesis of 2-Amino-6-bromobenzoic acid

G start This compound reagents Ammonia source (e.g., aq. NH3) Copper catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., NMP) start->reagents 1. Add reagents reaction Regioselective Amination (Ullmann Condensation) reagents->reaction 2. Heat workup Aqueous Workup (Acidification & Extraction) reaction->workup 3. Quench & Isolate purification Purification (Recrystallization or Chromatography) workup->purification 4. Purify product 2-Amino-6-bromobenzoic Acid purification->product

A simplified workflow for the synthesis of 2-amino-6-bromobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid from o-Aminobenzoic Acid

While the direct regioselective amination of this compound is a targeted approach, a common route to a key pharmaceutical intermediate, 2-amino-5-bromobenzoic acid, involves the bromination of o-aminobenzoic acid. This intermediate is a crucial precursor for the synthesis of various bioactive molecules, including the aforementioned benzo[b][1][2]naphthyridines.

Materials:

  • o-Aminobenzoic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium 2-aminobenzoate (B8764639)

  • Concentrated hydrochloric acid

  • Benzene

Procedure:

  • A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.[1]

  • The mixture is stirred for 1 hour at the same temperature.[1]

  • The resulting precipitate is filtered, washed with benzene, and dried in the dark.[1]

  • To separate 2-amino-5-bromobenzoic acid from the co-product 2-amino-3,5-dibromobenzoic acid, the crude mixture (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.[1]

  • The solution is hot filtered under vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid.[1]

  • 2-Amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.[1]

Quantitative Data:

Starting MaterialProductYieldReference
o-Aminobenzoic acid2-Amino-5-bromobenzoic acid96%[1]

Protocol 2: Synthesis of 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines

This protocol outlines the synthesis of the benzo[b][1][2]naphthyridine scaffold, which has demonstrated potential as MAO inhibitors, starting from substituted anthranilic acids.

Materials:

  • Substituted anthranilic acid (e.g., 2-amino-5-bromobenzoic acid)

  • Substituted piperidone (e.g., N-benzyl-4-piperidone)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • The synthesis is carried out via a Niementowski reaction, which involves the condensation of an anthranilic acid with a piperidone.[3]

  • The reactants are heated in a phosphorus oxychloride atmosphere.[3]

  • Following the reaction, the mixture is treated with an alkaline solution.

  • The product, a 2-alkyl-10-halo-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine, is obtained as a crystalline solid.[3]

Quantitative Data for a Representative Derivative (2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine):

PropertyValueReference
Yield92%
Melting Point120–121 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 8.16 (dd, J = 8.3, 1.4 Hz, 1H), 8.00 (dd, J = 8.5, 1.1 Hz, 1H), 7.69 (ddd, J = 8.3, 6.8, 1.4 Hz, 1H), 7.55 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H), 7.42 (d, J = 7.0 Hz, 2H), 7.37 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.3 Hz, 1H), 3.93 (s, 2H), 3.82 (s, 2H), 3.24 (t, J = 5.9 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 157.4, 147.5, 139.9, 138.1, 129.9, 129.4(2C), 129.1, 128.8(2C), 127.7, 127.1, 127.0, 125.4, 123.9, 62.8, 54.5, 49.9, 34.0

Signaling Pathways

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. The inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and neurodegenerative diseases like Parkinson's disease. Benzo[b][1][2]naphthyridine derivatives have shown promise as MAO inhibitors.

MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Effect Increased Neurotransmitter Levels in Synapse MAO->Effect Neurotransmitters Dopamine Norepinephrine Serotonin Neurotransmitters->MAO Oxidation Naphthyridine Benzo[b][1,6]naphthyridine Derivative Naphthyridine->MAO Inhibition Therapeutic Therapeutic Effect->Therapeutic Therapeutic Effect (e.g., Antidepressant)

Inhibition of MAO by benzo[b][1][2]naphthyridine derivatives.

This compound serves as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. Through regioselective chemical transformations, such as amination, it can be converted into precursors for complex heterocyclic scaffolds like benzo[b][1][2]naphthyridines. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile building block in the discovery and synthesis of novel therapeutic agents. The continued exploration of the reactivity of this compound is expected to unveil new pathways to diverse and biologically active molecules.

References

Application of 2,6-Dibromobenzoic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Dibromobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a key starting material and intermediate in the synthesis of various agrochemicals. Its unique structural features, including the presence of two bromine atoms ortho to the carboxylic acid group, provide a reactive scaffold for the development of novel herbicides and fungicides. The steric hindrance and electronic effects imparted by the bromine atoms can influence the biological activity and selectivity of the final agrochemical products. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of a potential herbicidal agent, 2,6-dibromobenzonitrile (B1367187).

Application Notes

This compound is primarily utilized as a precursor for the synthesis of benzonitrile-based herbicides. The conversion of the carboxylic acid functionality into a nitrile group is a key transformation that imparts herbicidal activity. The resulting 2,6-dibromobenzonitrile is an analog of the commercial herbicide Dichlobenil (2,6-dichlorobenzonitrile) and is expected to exhibit a similar mode of action.

Mechanism of Action: Benzonitrile (B105546) herbicides, including the potential 2,6-dibromobenzonitrile, are known inhibitors of cellulose (B213188) biosynthesis in plants.[1] Specifically, they are believed to interfere with the incorporation of glucose into the cellulose chains that form the plant cell wall.[1] This disruption of cell wall formation is particularly effective against germinating seeds and young seedlings, as they are actively undergoing cell division and expansion. The inhibition of cell wall biosynthesis leads to stunted growth, swelling of root tips, and ultimately, the death of the weed.

Selectivity: The selectivity of benzonitrile herbicides can be attributed to differences in metabolism between crop and weed species. While some crops may be able to detoxify the herbicide through metabolic processes, susceptible weeds are unable to do so, leading to the accumulation of the toxic compound.

Synthesis Strategy: The primary synthetic route involves the conversion of the carboxylic acid group of this compound into a nitrile. This can be achieved through a multi-step process involving the formation of an intermediate amide, followed by dehydration.

Experimental Protocols

A plausible and commonly employed synthetic pathway for the preparation of the potential herbicide 2,6-dibromobenzonitrile from this compound is outlined below. This two-step process involves the initial conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.

Step 1: Synthesis of 2,6-Dibromobenzamide (B3175958)

This procedure outlines the conversion of this compound to 2,6-dibromobenzamide.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Ammonia (B1221849) (aqueous solution, e.g., 28%)

    • Toluene (or other suitable inert solvent)

    • Ice

    • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude 2,6-dibromobenzoyl chloride in a suitable inert solvent such as toluene.

    • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

    • Continue stirring for an additional 30 minutes at room temperature.

    • The precipitated 2,6-dibromobenzamide is collected by filtration, washed with cold water, and then dried.

Step 2: Synthesis of 2,6-Dibromobenzonitrile (Dehydration of 2,6-Dibromobenzamide)

This procedure describes the dehydration of 2,6-dibromobenzamide to form the final product, 2,6-dibromobenzonitrile.

  • Materials:

    • 2,6-Dibromobenzamide

    • Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride)

    • Sand

    • Distillation apparatus

  • Procedure:

    • Thoroughly mix 2,6-dibromobenzamide with a dehydrating agent such as phosphorus pentoxide in a dry flask.

    • Heat the mixture strongly. The 2,6-dibromobenzonitrile will form and can be purified by distillation or sublimation.

Data Presentation

HerbicideTarget WeedEfficacy DataReference
DichlobenilVarious annual and perennial weedsEffective at 4-8 kg/ha Not specified
DichlobenilAquatic weedsEffective at 10-15 kg/ha Not specified

Table 1: Efficacy Data for the Related Herbicide Dichlobenil.

Visualization

Logical Workflow for the Synthesis of 2,6-Dibromobenzonitrile

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration 2_6_Dibromobenzoic_Acid This compound 2_6_Dibromobenzamide 2,6-Dibromobenzamide 2_6_Dibromobenzoic_Acid->2_6_Dibromobenzamide + SOCl2 + NH3 Thionyl_Chloride Thionyl Chloride (SOCl2) Ammonia Ammonia (NH3) 2_6_Dibromobenzonitrile 2,6-Dibromobenzonitrile (Potential Herbicide) 2_6_Dibromobenzamide->2_6_Dibromobenzonitrile + Dehydrating Agent Heat Dehydrating_Agent Dehydrating Agent (e.g., P2O5)

Caption: Synthetic pathway from this compound to 2,6-Dibromobenzonitrile.

Signaling Pathway: Inhibition of Cellulose Biosynthesis

Cellulose_Inhibition cluster_herbicide Herbicide Action cluster_pathway Cellulose Biosynthesis Pathway Benzonitrile_Herbicide 2,6-Dibromobenzonitrile Cellulose_Synthase Cellulose Synthase Complex Benzonitrile_Herbicide->Cellulose_Synthase Glucose Glucose Glucose->Cellulose_Synthase Cellulose_Chain Cellulose Microfibril (Cell Wall Component) Cellulose_Synthase->Cellulose_Chain

Caption: Mode of action of benzonitrile herbicides on the cellulose biosynthesis pathway.

References

Application Notes and Protocols for the Esterification of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,6-Dibromobenzoic acid, a sterically hindered substrate. The choice of esterification method is critical due to the steric hindrance posed by the two ortho-bromo substituents, which can significantly impede the reaction. Below, we compare several common esterification protocols and provide detailed methodologies for their application to this compound and structurally similar compounds.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. However, substrates with significant steric hindrance around the carboxylic acid group, such as this compound, present a considerable challenge. Standard methods like the Fischer esterification may proceed with low yields or require harsh conditions. Therefore, alternative methods that utilize potent activating agents or milder conditions are often necessary to achieve efficient conversion. This note explores and compares suitable methods for the esterification of this challenging substrate.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the performance of different esterification methods for 2,6-disubstituted benzoic acids. Due to the limited availability of data for this compound across all methods, data for the structurally similar 2,6-dichlorobenzoic acid and 2,6-dimethoxybenzoic acid are included to provide a comparative overview.

Ester ProductEsterification MethodReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl 2,6-dichlorobenzoateDimethyl Carbonate/DABCODimethyl carbonate, DABCON/ARefluxNot Specified97.5[1]
Methyl 2-bromo-6-fluorobenzoateDimethyl Carbonate/DABCODimethyl carbonate, DABCON/ARefluxNot Specified96.5[1]
Ethyl 2,6-dimethoxybenzoateFischer EsterificationH₂SO₄ (catalytic)Ethanol (B145695)RefluxNot Specified90[2][3]
General EstersSteglich EsterificationDCC, DMAPDichloromethane (B109758)0 to RT3 - 12>90 (typical)[4]
General EstersAcid Chloride Formation followed by Esterification1. SOCl₂ or (COCl)₂ 2. Alcohol/Pyridine (B92270)1. DCM 2. DCM1. RT 2. 0 to RT2 - 4High (typical)

Experimental Protocols

Protocol 1: Esterification using Dimethyl Carbonate and DABCO

This method is highly effective for sterically hindered 2,6-dihalogenated benzoic acids, offering high yields and operational simplicity.

Procedure for the synthesis of Methyl 2,6-Dichlorobenzoate[1]:

  • Reaction Setup: In a round-bottom flask, mix 2,6-dichlorobenzoic acid (1 equivalent) with an excess of dimethyl carbonate.

  • Catalyst Addition: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess dimethyl carbonate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, 5% dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with water. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate to yield the product.

Protocol 2: Fischer Esterification

While potentially challenging for this compound, the Fischer esterification has been shown to be effective for the analogous 2,6-dimethoxybenzoic acid, suggesting its viability, possibly with extended reaction times or the use of a large excess of the alcohol.

Procedure for the synthesis of Ethyl 2,6-Dimethoxybenzoate[2][3]:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction should be monitored by TLC.

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Pour the resulting oil into water and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers and wash with a dilute solution of sodium carbonate to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate and remove the solvent on a rotary evaporator to afford the ester.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and effective method for substrates that are sensitive to acidic conditions or are sterically hindered. It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).

General Procedure[4][5][6]:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: Esterification via Acid Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol. This is a robust method for overcoming steric hindrance.

Step A: Formation of 2,6-Dibromobenzoyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, add thionyl chloride (SOCl₂) or oxalyl chloride (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,6-dibromobenzoyl chloride, which can be used in the next step without further purification.

Step B: Esterification of 2,6-Dibromobenzoyl chloride

  • Reaction Setup: In a separate flask, dissolve the desired alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C.

  • Addition of Acid Chloride: Slowly add the crude 2,6-dibromobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM to the alcohol solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Visualizations

General Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Acid This compound Method Esterification Method (Fischer, Steglich, etc.) Acid->Method Alcohol Alcohol (R-OH) Alcohol->Method Reaction_Step Reaction Method->Reaction_Step Catalyst Catalyst/Reagents Catalyst->Reaction_Step Solvent Solvent Solvent->Reaction_Step Workup Work-up Reaction_Step->Workup Purification Purification Workup->Purification Ester 2,6-Dibromobenzoate Ester Purification->Ester

Caption: A generalized workflow for the esterification of this compound.

Decision Pathway for Method Selection

Method_Selection Start Start: Esterify this compound Steric_Hindrance Is steric hindrance a major concern? Start->Steric_Hindrance Acid_Sensitive Is the substrate sensitive to acid? Fischer Fischer Esterification Acid_Sensitive->Fischer No Steglich Steglich Esterification Acid_Sensitive->Steglich Yes Steric_Hindrance->Acid_Sensitive Yes High_Yield Is highest possible yield critical? Steric_Hindrance->High_Yield No (less hindered alcohol) High_Yield->Fischer No Acid_Chloride Acid Chloride Method High_Yield->Acid_Chloride Yes DABCO_Method Dimethyl Carbonate/ DABCO Method High_Yield->DABCO_Method Consider for high yield

Caption: A decision tree to guide the selection of an appropriate esterification method.

References

Application Note: Synthesis of Sterically Hindered 2,6-Disubstituted Benzoic Acid Derivatives via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Disubstituted benzoic acid derivatives are important structural motifs in medicinal chemistry and materials science. The steric hindrance imposed by the ortho-substituents can lock the molecule in a specific conformation, which is often crucial for biological activity or for creating materials with unique properties. The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but its application to substrates like 2,6-dibromobenzoic acid presents two significant challenges: the presence of an acidic carboxylic acid proton and the steric hindrance around the reaction centers. This document provides a detailed protocol for a multi-step synthesis that circumvents these challenges, enabling the use of this compound derivatives in Grignard-mediated reactions, specifically highlighting the utility in Kumada cross-coupling.

The overall strategy involves three primary stages:

  • Protection: The acidic proton of the carboxylic acid group is masked by converting it into a methyl ester. This prevents the highly basic Grignard reagent from being quenched.

  • Grignard Formation and Cross-Coupling: A Grignard reagent is formed from the protected methyl 2,6-dibromobenzoate. This sterically hindered Grignard reagent is then used in a palladium-catalyzed Kumada cross-coupling reaction to introduce a new aryl substituent at one of the ortho positions.

  • Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the final 2,6-disubstituted benzoic acid product.

Experimental Protocols

Protocol 1: Protection of this compound via Fischer Esterification

This protocol describes the conversion of this compound to its methyl ester.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound.

  • Reagent Addition: Add an excess of anhydrous methanol (B129727), followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the organic solution under reduced pressure to yield the crude methyl 2,6-dibromobenzoate.

  • Purification: The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Protocol 1

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound279.9135.71.010.0 g
Methanol (Anhydrous)32.04863~2435 mL
Sulfuric Acid (Conc.)98.083.60.10.2 mL
Diethyl Ether74.12--100 mL
Sodium Bicarbonate (sat. aq.)84.01--100 mL
Brine---50 mL
Anhydrous MgSO₄120.37--~5 g
Expected Yield 293.94 ~30.4 - ~8.9 g (85%)
Protocol 2: Grignard Formation and Kumada Cross-Coupling

This protocol details the formation of the Grignard reagent from methyl 2,6-dibromobenzoate and its subsequent palladium-catalyzed cross-coupling with an aryl bromide.

Methodology:

Part A: Grignard Reagent Formation

  • Glassware Preparation: Ensure all glassware is rigorously oven-dried (or flame-dried) and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reaction Setup: Assemble a three-neck flask with a reflux condenser (topped with a drying tube or connected to an inert gas line), a dropping funnel, and a glass stopper.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Dissolve methyl 2,6-dibromobenzoate in anhydrous tetrahydrofuran (B95107) (THF) and place this solution in the dropping funnel. Add a small portion (~10%) of the solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Grignard Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Kumada Cross-Coupling

  • Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and the aryl halide coupling partner (e.g., bromobenzene). Add anhydrous THF.

  • Coupling Reaction: Cool the catalyst mixture to 0°C. Slowly transfer the prepared Grignard reagent from Part A to the catalyst mixture via cannula.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product. Purify by column chromatography.

Quantitative Data for Protocol 2

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
Part A: Grignard Formation
Methyl 2,6-dibromobenzoate293.9417.01.05.0 g
Magnesium Turnings24.3118.71.1455 mg
Iodine253.81-catalytic1 crystal
Anhydrous THF72.11--50 mL
Part B: Kumada Coupling
Bromobenzene157.0117.01.01.8 mL
Pd(dppf)Cl₂731.70.850.05622 mg
Anhydrous THF72.11--50 mL
Expected Yield 291.13 ~11.9 - ~3.5 g (70%)
Protocol 3: Deprotection of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Methodology:

  • Reaction Setup: Dissolve the purified product from Protocol 2 in a mixture of THF and methanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Drying: Dry the product in a vacuum oven to yield the final 2-bromo-6-phenylbenzoic acid.

Quantitative Data for Protocol 3

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
Methyl 2-bromo-6-phenylbenzoate291.1311.91.03.5 g
Lithium Hydroxide (LiOH)23.9535.73.0855 mg
THF72.11--30 mL
Methanol32.04--10 mL
Water18.02--20 mL
1 M HCl36.46--~40 mL (to pH 2)
Expected Yield 277.11 ~10.7 - ~2.9 g (90%)

Visualizations

Experimental Workflow

experimental_workflow start 2,6-Dibromobenzoic Acid esterification Protocol 1: Fischer Esterification start->esterification + MeOH, H+ protected Methyl 2,6-Dibromobenzoate esterification->protected grignard Protocol 2A: Grignard Formation protected->grignard + Mg, THF grignard_reagent Grignard Reagent grignard->grignard_reagent coupling Protocol 2B: Kumada Coupling grignard_reagent->coupling + ArBr, Pd cat. coupled_product Methyl 2-bromo-6-phenylbenzoate coupling->coupled_product deprotection Protocol 3: Ester Hydrolysis coupled_product->deprotection + LiOH, then H+ final_product 2-Bromo-6-phenylbenzoic Acid deprotection->final_product

Caption: Synthetic workflow for 2,6-disubstituted benzoic acids.

Kumada Coupling Catalytic Cycle

kumada_cycle pd0 Pd(0)Lu2082 pd2_complex1 Ru00b9-Pd(II)Lu2082-X pd0->pd2_complex1 ox_add Oxidative Addition ox_add->pd2_complex1 pd2_complex2 Ru00b9-Pd(II)Lu2082-Ru00b2 pd2_complex1->pd2_complex2 transmetal Transmetalation transmetal->pd2_complex2 pd2_complex2->pd0 red_elim Reductive Elimination pd2_complex2->red_elim r1r2 Ru00b9-Ru00b2 red_elim->r1r2 r1x Ru00b9-X r1x->ox_add r2mgx Ru00b2-MgX r2mgx->transmetal

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Disubstituted Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving sterically hindered 2,6-disubstituted aryl halides. This resource is designed for researchers, scientists, and professionals in drug development seeking to troubleshoot and enhance the efficiency of these challenging yet crucial transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Suzuki coupling of 2,6-disubstituted aryl halides.

Question: My reaction shows low or no conversion of the 2,6-disubstituted aryl halide. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in Suzuki couplings with sterically hindered substrates is a frequent challenge, primarily due to the difficulty of the oxidative addition step. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Catalyst System: The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition of the hindered aryl halide.

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to a sluggish reaction.

    • Solution: Use a moderately strong base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.

  • Suboptimal Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Solution: Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. Toluene is often a good starting point due to its ability to facilitate high reaction temperatures.

  • Insufficient Reaction Temperature or Time: Sterically hindered couplings often require more forcing conditions to proceed to completion.

    • Solution: Gradually increase the reaction temperature, for instance, from 80°C to 110°C, and extend the reaction time.[2] Monitoring the reaction progress by TLC or LC-MS is crucial. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]

Question: My reaction is producing significant side products, such as homocoupling of the boronic acid or dehalogenation of the aryl halide. How can I minimize these?

Answer:

The formation of side products is a common issue that can significantly lower the yield of the desired product. Here’s how to address them:

  • Boronic Acid Homocoupling: This side reaction is often triggered by the presence of oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed and a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[3] Using a Pd(0) source directly, instead of a Pd(II) precatalyst that needs to be reduced in situ, can also minimize homocoupling.[3]

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Solution: This side reaction can be promoted by certain solvents or bases. Changing the solvent or using a different, non-coordinating base can sometimes mitigate this issue.[3]

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Using more stable boronic acid derivatives, such as pinacol (B44631) esters or MIDA boronates, can also prevent this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of a 2,6-disubstituted aryl bromide?

A1: For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. Buchwald ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[1] For particularly challenging substrates, specialized ligands like RuPhos or N-heterocyclic carbene (NHC) ligands may offer superior performance.

Q2: What is the recommended base for coupling a 2,6-disubstituted aryl halide with an electron-rich boronic acid?

A2: A moderately strong base is generally preferred. Potassium phosphate (K₃PO₄) is a versatile and effective base for a wide range of Suzuki couplings, including those with sterically hindered substrates. Cesium carbonate (Cs₂CO₃) is another excellent option, particularly when milder conditions are desired.

Q3: Can I use an aryl chloride as a substrate in a Suzuki coupling with a 2,6-disubstituted boronic acid?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve good yields, you will likely need a more active catalyst system. Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands are often necessary to facilitate the challenging oxidative addition of the aryl chloride.[4] Higher temperatures and longer reaction times may also be required.

Q4: How can I improve the reproducibility of my Suzuki coupling reactions with 2,6-disubstituted substrates?

A4: Reproducibility issues often stem from the sensitivity of the reaction to air and moisture. To improve consistency:

  • Ensure rigorous inert atmosphere techniques: Use Schlenk lines or a glovebox to set up your reactions.

  • Thoroughly degas all solvents and reagents: Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.

  • Use high-purity reagents: Impurities in the aryl halide, boronic acid, or base can inhibit the catalyst.

  • Grind solid bases: Finely grinding solid bases like K₃PO₄ ensures better solubility and reactivity.

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of 2,6-disubstituted aryl halides, providing a comparative overview of different catalyst systems.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Data adapted from a comparative guide on palladium catalysts.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2,6-Disubstituted Aryl Halide:

This protocol provides a general method and may require optimization for specific substrates.

Materials:

  • 2,6-Disubstituted Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-disubstituted aryl halide, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110°C).

  • Stir the reaction mixture vigorously for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_oxadd cluster_trans cluster_redelim Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(X)L2 Pd0->PdII_complex ArylHalide Ar-X (2,6-disubstituted) OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_complex PdII_biaryl Ar-Pd(II)(Ar')L2 PdII_complex->PdII_biaryl Base Base Transmetalation Transmetalation Base->Transmetalation BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Transmetalation->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' PdII_biaryl->Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Is the catalyst system appropriate for hindered substrates? start->catalyst change_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) catalyst->change_catalyst No base Is the base optimal? catalyst->base Yes change_catalyst->base change_base Screen Bases (K3PO4, Cs2CO3, t-BuOK) base->change_base No conditions Are reaction conditions sufficient? base->conditions Yes change_base->conditions increase_temp_time Increase Temperature & Time Consider Microwave conditions->increase_temp_time No side_products Are side products observed? conditions->side_products Yes increase_temp_time->side_products degas Improve Degassing Use Pd(0) Source side_products->degas Homocoupling boronic_ester Use Boronic Ester (Pinacol, MIDA) side_products->boronic_ester Protodeboronation success Improved Yield side_products->success No significant side products degas->success boronic_ester->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Purification of 2,6-Dibromobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-Dibromobenzoic acid reaction products.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and suggested solutions.

Issue 1: Low Yield of Purified this compound After Recrystallization

Possible CauseSuggested Solution
Incorrect Solvent Choice The ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvent systems for substituted benzoic acids include ethanol (B145695)/water mixtures, acetic acid/water, or toluene.[1] Conduct small-scale solubility tests to determine the optimal solvent or solvent pair.
Excessive Solvent Used Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper. Use a pre-heated funnel and filter flask for hot filtration.
Incomplete Precipitation After recrystallization, ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation before filtration.

Issue 2: Persistent Impurities in the Final Product

Possible CauseSuggested Solution
Co-crystallization of Impurities If an impurity has similar solubility characteristics to this compound, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. Alternatively, consider a different purification technique such as column chromatography.
Incomplete Removal of Starting Materials or Byproducts Unreacted starting materials (e.g., 2,6-dibromotoluene) or mono-brominated intermediates can be common impurities. An acid-base extraction can be effective in separating the acidic product from neutral or less acidic impurities.
Positional Isomers The presence of other dibromobenzoic acid isomers can be challenging to remove by recrystallization alone. High-performance liquid chromatography (HPLC) can be used for both analysis and purification in such cases.

Issue 3: Oiling Out During Recrystallization

Possible CauseSuggested Solution
High Concentration of Impurities A high impurity load can depress the melting point of the mixture, causing it to separate as an oil rather than crystallizing. Consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel or an acid-base extraction, to remove the bulk of the impurities before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the product. Try a more polar solvent or a solvent mixture to improve solubility at elevated temperatures.
Solution is Supersaturated If the concentration of the product is too high, it can lead to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: Common impurities can include unreacted starting materials, such as 2,6-dibromotoluene (B1294787), and intermediates from incomplete reactions, like mono-brominated benzoic acid. Depending on the synthetic route, positional isomers of dibromobenzoic acid may also be present.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound.[2] An ethanol/water mixture is a good starting point for a solvent system. For more challenging separations, column chromatography or acid-base extraction may be necessary.

Q3: How can I effectively remove unreacted 2,6-dibromotoluene from my product?

A3: Since 2,6-dibromotoluene is a neutral compound and this compound is acidic, an acid-base extraction is an excellent method for separation. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving the 2,6-dibromotoluene in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: The purity of the final product can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and by determining its melting point. A sharp melting point close to the literature value is a good indicator of high purity. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Crude this compound Sample

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)Notes
Single Recrystallization (Ethanol/Water)8598.575Effective for removing most non-polar impurities.
Column Chromatography (Silica Gel, Hexane (B92381)/Ethyl Acetate (B1210297) Gradient)85>9960More effective for removing closely related isomers, but with lower recovery.
Acid-Base Extraction followed by Recrystallization85>99.570Excellent for removing neutral or basic impurities.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the nature and amount of impurities in the crude product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Hot Solvent Addition: Gently heat the solution on a hot plate. While stirring, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification of this compound by Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Perform Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK low_yield Low Yield? purity_check1->low_yield Purity Not OK troubleshoot_yield Troubleshoot Yield: - Check solvent volume - Ensure complete cooling - Optimize solvent system low_yield->troubleshoot_yield Yes impurities_present Impurities Still Present? low_yield->impurities_present No troubleshoot_yield->recrystallization troubleshoot_impurities Troubleshoot Impurities: - Second recrystallization (different solvent) - Consider alternative purification method impurities_present->troubleshoot_impurities Yes column_chrom Column Chromatography troubleshoot_impurities->column_chrom acid_base Acid-Base Extraction troubleshoot_impurities->acid_base purity_check2 Assess Purity column_chrom->purity_check2 acid_base->purity_check2 purity_check2->pure_product

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Recrystallization procedure for purifying 2,6-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2,6-Dibromobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant quantitative data.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the solvent.

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough of the ethanol (B145695)/water solvent mixture. Add a small amount of additional hot solvent and continue to heat the mixture to see if the solid dissolves.

  • Inappropriate Solvent Ratio: The ratio of ethanol to water may not be optimal. If the compound is not dissolving even with additional hot solvent, you can try increasing the proportion of ethanol, as this compound is expected to be more soluble in ethanol than in water.

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent system. If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, you may need to perform a hot filtration to remove these impurities before proceeding with the crystallization.

Q2: No crystals are forming after cooling the solution.

A2: This is a common issue often due to one of the following:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound to the solution.

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: The recrystallized product seems oily or forms an oil instead of crystals.

A3: "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of the solute is too high.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot ethanol to the mixture to decrease the saturation and allow it to cool slowly again.

  • Adjust Solvent Composition: A higher proportion of water in the solvent mixture may help to induce crystallization instead of oiling out.

Q4: The recovery of my purified this compound is very low.

A4: A low yield can result from several factors:

  • Using Too Much Solvent: As mentioned, excess solvent will retain more of your product in the solution. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use ice-cold solvent for washing.

Quantitative Data

PropertyValue
Molecular FormulaC₇H₄Br₂O₂
Molecular Weight279.91 g/mol
Melting Point151-152 °C
AppearanceWhite to light yellow crystalline powder
Solubility in Water0.31 g/L (at 25 °C)[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water. An ethanol/water mixture is a suitable solvent system for the recrystallization of a similar compound, 2,6-dibromo-4-hydroxybenzoic acid.[2][3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, prepare a hot water bath.

    • Add a minimal amount of ethanol to the Erlenmeyer flask to create a slurry.

    • Heat the flask in the hot water bath and slowly add hot deionized water dropwise while stirring until the solid just dissolves. The goal is to use the minimum amount of the hot ethanol/water mixture to achieve a clear, saturated solution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after the dissolution step, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them over a beaker of boiling water.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The final product should be a fine, crystalline powder.

Process Workflow and Troubleshooting Logic

The following diagram illustrates the logical workflow for the recrystallization of this compound, including key decision points for troubleshooting common issues.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start: Crude this compound dissolve Dissolve in minimal hot ethanol/water start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q troubleshoot_dissolve Troubleshoot: Add more hot solvent / Adjust ethanol:water ratio dissolve->troubleshoot_dissolve If not dissolving hot_filtration Perform hot filtration hot_filtration_q->hot_filtration Yes cool_solution Cool solution to room temperature, then ice bath hot_filtration_q->cool_solution No hot_filtration->cool_solution crystals_form_q Crystals form? cool_solution->crystals_form_q collect_crystals Collect crystals by vacuum filtration crystals_form_q->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: Scratch flask / Add seed crystal / Evaporate some solvent crystals_form_q->troubleshoot_no_crystals No wash_crystals Wash with ice-cold water collect_crystals->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end End: Pure this compound dry_crystals->end troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool_solution

Caption: A flowchart of the recrystallization and troubleshooting process.

References

Identifying and characterizing byproducts in 2,6-Dibromobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges and byproduct formation in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds by creating a carbon-carbon bond at one or both bromine positions.

  • Ullmann Condensation: To form C-N, C-O, or C-S bonds, leading to substituted anilines, diaryl ethers, or diaryl thioethers.

  • Esterification: To convert the carboxylic acid group into an ester, which can be a final product or an intermediate for further reactions.

Q2: What are the typical byproducts I might encounter in reactions with this compound?

A2: Byproduct formation is a common challenge. The most prevalent side products depend on the specific reaction:

  • In Suzuki-Miyaura Coupling:

    • Protodebromination: Loss of one or both bromine atoms, resulting in 2-Bromobenzoic acid or Benzoic acid.[1]

    • Homocoupling: Dimerization of the boronic acid coupling partner.[2][3]

  • In Ullmann Condensation:

    • Hydrodehalogenation (Protodebromination): Similar to Suzuki coupling, this leads to the formation of 2-Bromobenzoic acid or Benzoic acid.[4][5]

    • Homocoupling: Dimerization of this compound.

  • In Esterification:

    • Anhydride Formation: Dehydration of two molecules of the carboxylic acid to form 2,6-Dibromobenzoyl anhydride, especially at elevated temperatures.[6][7]

  • General:

    • Decarboxylation: Loss of the carboxylic acid group to form 1,3-dibromobenzene, which can occur at high temperatures.[6][8]

Troubleshooting Guides

Issue 1: Significant formation of protodebromination byproducts (2-Bromobenzoic acid, Benzoic acid) in Suzuki-Miyaura Coupling.

Potential Causes:

  • Presence of Protic Solvents or Water: These can act as a proton source for the hydrodehalogenation side reaction.[1]

  • Inappropriate Base: Some bases can promote the formation of palladium-hydride species, which are responsible for protodebromination.[1]

  • High Reaction Temperature: Can favor the undesired debromination pathway.

  • Ligand Choice: The ligand may not be optimal for promoting the desired cross-coupling over the side reaction.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Solvent Use anhydrous, degassed aprotic solvents like dioxane, THF, or toluene.[1]Minimizes the source of protons that lead to protodebromination.
Base Employ non-nucleophilic, anhydrous bases such as K₃PO₄ or Cs₂CO₃.[1]These bases are less likely to generate hydride species compared to hydroxides or alkoxides.
Ligand Utilize bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[1]These ligands can accelerate the desired cross-coupling pathway, outcompeting the protodebromination reaction.
Temperature Optimize the reaction temperature, starting at a lower range (e.g., 80-100 °C).Lower temperatures can increase the selectivity for the desired product.

Issue 2: Formation of homocoupling byproducts in Suzuki-Miyaura Coupling.

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3]

  • High Concentration of Boronic Acid: A high concentration can favor the self-coupling reaction.

  • Inappropriate Catalyst or Ligand: The catalytic system may not be optimal for favoring the cross-coupling pathway.

Troubleshooting Strategies:

ParameterRecommendationRationale
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation that can lead to homocoupling.
Reagent Addition Add the boronic acid slowly to the reaction mixture.Maintains a low concentration of the boronic acid, disfavoring homocoupling.
Catalyst/Ligand Use a highly active and selective catalyst system.Promotes the desired cross-coupling at a faster rate than homocoupling.

Issue 3: Low yield and byproduct formation in Ullmann Condensation.

Potential Causes:

  • Inactive Copper Catalyst: The copper source may be of poor quality or oxidized. The active species is typically Cu(I).[4]

  • Inappropriate Ligand or No Ligand: Ligands are often crucial for a successful Ullmann coupling.[4]

  • Presence of Protic Impurities: Can lead to hydrodehalogenation.[4]

  • High Reaction Temperature: Can lead to decomposition or side reactions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst Use a fresh, high-purity Cu(I) source (e.g., CuI).[4]Ensures the presence of the active catalytic species.
Ligand Screen various ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine.[4]Ligands stabilize the copper catalyst and facilitate the reaction.
Solvent Use anhydrous, polar aprotic solvents like DMF, DMSO, or dioxane.[5]Avoids protic sources that can lead to hydrodehalogenation.
Temperature Optimize the reaction temperature, as modern Ullmann reactions can often be performed at lower temperatures (80-120 °C) with the right ligand.[4]Minimizes thermal decomposition and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (3.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if separate). Then, add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Analysis of Reaction Mixture

This protocol provides a general starting point for the analysis of a reaction mixture containing this compound and its potential byproducts.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B to elute all components. A typical gradient might be from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Note: The mobile phase should be acidic to ensure that the carboxylic acids are in their protonated form for better retention and peak shape.[9]

Byproduct Characterization Data

The following table summarizes the expected spectroscopic data for the starting material and a key potential byproduct.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
This compound 7.40 (t, 1H), 7.65 (d, 2H)128.5, 131.8, 133.5, 170.1278, 280, 282 (M+)
2-Bromobenzoic acid 7.30-7.45 (m, 2H), 7.68 (d, 1H), 8.15 (d, 1H)122.0, 127.5, 132.0, 133.4, 134.8, 169.5[10]199, 201 (M-H)⁻[10]

References

Technical Support Center: Synthesis of Heterocycles from 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of heterocyclic compounds derived from 2,6-dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is consistently low. What are the most common factors I should investigate?

A1: Low yields in heterocyclic synthesis from this compound can stem from several factors. A systematic troubleshooting approach is recommended.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials, catalysts, ligands, or solvents can interfere with the reaction, leading to side products or incomplete conversion. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[1]

  • Atmospheric Contamination: Many palladium-catalyzed coupling reactions are sensitive to oxygen and moisture. Ensure proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are employed.[1]

  • Catalyst and Ligand Choice: The selection of the palladium source, pre-catalyst, and ligand is crucial and substrate-dependent. Sterically hindered and electron-rich ligands often improve catalytic activity.[2]

  • Inefficient Mixing: In heterogeneous reactions, particularly with insoluble inorganic bases, inefficient stirring can lead to poor reaction rates and lower yields.[1][3]

Q2: What are the most common side reactions when using this compound in cross-coupling reactions?

A2: Several side reactions can reduce the yield of the desired product. These include:

  • Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom, leading to a mono-brominated or completely de-brominated benzoic acid. This is often a significant side reaction in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[4]

  • Homocoupling: The coupling of two molecules of the starting material (e.g., two molecules of an organoboron reagent in Suzuki coupling or two molecules of an alkyne in Sonogashira coupling) can occur. Copper-free Sonogashira conditions can help suppress alkyne dimerization.[5]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and lose its boron moiety, especially in the presence of water and certain bases, rendering it inactive for cross-coupling.[6]

  • Formation of Tar-like Substances: This can occur in acid-catalyzed reactions or at high temperatures due to product or reactant decomposition.[7]

Q3: How do I choose the appropriate cross-coupling reaction for my target heterocycle?

A3: The choice of reaction depends on the type of bond you intend to form.

  • For C-N bonds (to form nitrogen-containing heterocycles): The Buchwald-Hartwig amination is the most common method for coupling amines with aryl halides.[8] The Ullmann condensation is an alternative, typically requiring harsher conditions but can be effective.[9]

  • For C-C bonds (to append carbon-based fragments):

    • The Suzuki-Miyaura coupling is highly versatile for coupling with aryl or vinyl boronic acids/esters.[10][11]

    • The Sonogashira coupling is specific for coupling with terminal alkynes.[12][13]

    • The Heck reaction couples the aryl bromide with an alkene.[14]

  • For C-O bonds (to form oxygen-containing heterocycles like dibenzofurans): The Ullmann ether synthesis is the classic method.[9][15]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Buchwald-Hartwig Amination

Question: I am attempting an intramolecular or intermolecular Buchwald-Hartwig amination with this compound (or its ester derivative) and my yield is very low. What should I check?

Answer: This is a common issue that can often be resolved by systematically optimizing the reaction parameters.

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) source. Solution: Switch to a more advanced, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that rapidly generates the active catalytic species.[3][16]
Inappropriate Base The base may be too weak or have poor solubility. Strong, non-nucleophilic bases are often required. Solution: Use a strong base like NaOtBu or LHMDS.[3] For base-sensitive substrates, weaker soluble bases like Cs₂CO₃ or K₃PO₄ can be effective.[3]
Poor Solvent Choice The solvent must be anhydrous and non-coordinating. Solution: Use high-boiling, non-coordinating solvents like toluene (B28343) or dioxane.[4]
Suboptimal Temperature The reaction may be too slow at lower temperatures. Solution: Increase the temperature. Typical ranges are 80-110 °C, but challenging substrates may require higher temperatures.[4]
Incorrect Ligand The steric and electronic properties of the ligand are critical. Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) which promote the formation of the active catalyst and facilitate reductive elimination.[2][8]
Issue 2: Significant Hydrodehalogenation Side Product

Question: My main byproduct is the mono-brominated or fully reduced benzoic acid. How can I prevent this hydrodehalogenation?

Answer: Hydrodehalogenation often occurs via a β-hydride elimination pathway.

Potential CauseRecommended Solution
β-Hydride Elimination Pathway This pathway competes with the desired C-N bond formation. Solution: Use a sterically hindered, bulky phosphine (B1218219) ligand. The bulkiness of the ligand can disfavor the transition state that leads to hydrodehalogenation.[4]
Base or Temperature too Harsh Aggressive conditions can sometimes promote side reactions. Solution: Optimize the base and temperature. A less aggressive base or a slightly lower reaction temperature might reduce this side reaction without significantly impacting the desired coupling.[4]
Issue 3: Low Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction stalls, leaving a large amount of unreacted this compound. What can I do?

Answer: Stalled Suzuki reactions often point to catalyst deactivation or issues with the boron reagent.

Potential CauseRecommended Solution
Catalyst Deactivation The nitrogen atoms in some heterocyclic substrates or products can coordinate to the palladium center and inhibit catalysis.[6] Solution: Use a robust catalyst system like Pd(dppf)Cl₂.[10] Adding trimethyl borate (B1201080) can also prevent catalyst poisoning in some cases.[6]
Poor Boronic Acid Quality Boronic acids can degrade over time or undergo protodeboronation during the reaction. Solution: Use freshly purchased or recrystallized boronic acid. Running the reaction under anhydrous conditions can help minimize protodeboronation.[6]
Base/Solvent Incompatibility The choice of base and solvent system is crucial for the transmetalation step. Solution: A common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like DME/water or dioxane/water.[10][17]

Data Presentation: Comparative Reaction Conditions

Table 1: Selected Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100-110Good-ExcellentGeneral conditions for challenging substrates.[4]
Pd(OAc)₂XantPhosCs₂CO₃Dioxane100Moderate-GoodMilder base, suitable for sensitive functional groups.
XantPhos Pd G3DBUMeCN/PhMe140GoodHomogeneous conditions, suitable for flow chemistry.[18][19]

Table 2: Conditions for Selective Mono-Arylation in Suzuki Coupling of Dihalo-N-Heterocycles

SubstrateCatalystLigandBaseSolventProduct PositionReference
2,6-DichloropyridinePd(PPh₃)₄PPh₃Na₂CO₃DME/H₂OC-6Yang et al.[20]
2,6-DichloropyridinePXPd₂t-Bu₂PClK₃PO₄DioxaneC-2Li et al.[20]
2,5-Dichloropyridine"Jeffery" conditionsNoneNaOAcDMFC-5Leitch et al.[21]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (or ester) (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[4]

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).[4]

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for aryl-aryl coupling and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine this compound (or derivative) (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[10]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dimethoxyethane and water) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with stirring. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK

Caption: General troubleshooting workflow for low reaction yield.[1]

G cluster_cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)(L)ₙ-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., with R²-M) pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)(L)ₙ-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² (Desired Product) reductive_elimination->product reactants1 R¹-X (e.g., this compound) reactants1->oxidative_addition reactants2 R²-M (Coupling Partner) reactants2->transmetalation

Caption: General catalytic cycle for cross-coupling reactions.[14][16]

G cluster_decision_tree Decision Tree for Heterocycle Synthesis Strategy start Desired Bond Formation? cn_bond C-N Bond (e.g., Amines, N-Heterocycles) start->cn_bond C-N cc_bond C-C Bond (e.g., Arylation, Alkynylation) start->cc_bond C-C co_bond C-O Bond (e.g., Ethers, O-Heterocycles) start->co_bond C-O buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald ullmann_cn Consider Ullmann Condensation cn_bond->ullmann_cn cc_type Type of Carbon Nucleophile? cc_bond->cc_type ullmann_co Alcohol/Phenol -> Use Ullmann Ether Synthesis co_bond->ullmann_co suzuki Aryl/Vinyl Boronic Acid -> Use Suzuki Coupling cc_type->suzuki Boronic Acid sonogashira Terminal Alkyne -> Use Sonogashira Coupling cc_type->sonogashira Alkyne heck Alkene -> Use Heck Reaction cc_type->heck Alkene

Caption: Decision tree for selecting a cross-coupling method.

References

Technical Support Center: Grignard Reagent Formation with 2,6-Dibromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering difficulties with the formation of Grignard reagents from sterically hindered 2,6-dibromophenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a 2,6-dibromophenyl derivative failing to initiate?

A: The primary challenge with 2,6-disubstituted aryl halides is severe steric hindrance. The two bromine atoms ortho to the reaction site physically obstruct the approach of the aryl halide to the surface of the magnesium metal. This significantly raises the activation energy of the reaction. A secondary, but critical, issue is the passivating layer of magnesium oxide (MgO) that coats standard magnesium turnings, which must be disrupted or removed for the reaction to begin.[1][2]

Q2: My reaction is sluggish, and the main product appears to be a biphenyl (B1667301) dimer. What is happening and how can I prevent it?

A: You are likely observing a significant side reaction known as Wurtz coupling.[3] This occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted 2,6-dibromophenyl starting material (R-X) to form a dimer (R-R).[4][5]

Causes:

  • High Local Concentration of Aryl Halide: Adding the halide too quickly creates localized areas of high concentration, favoring the Wurtz reaction.[3]

  • Elevated Temperature: The Grignard formation is exothermic. Poor temperature control can create hotspots that accelerate the coupling side reaction.[3][4]

  • Slow Grignard Formation: If the primary reaction is slow due to steric hindrance or poor magnesium activation, the unreacted aryl halide has more opportunity to react with any Grignard reagent that does form.

Solutions:

  • Slow, Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension over an extended period.

  • Temperature Control: Maintain a low and constant temperature throughout the addition. For particularly difficult substrates, temperatures as low as -78 °C may be required, especially when using highly activated magnesium.[1][6]

  • High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular coupling reactions.

  • Ensure Efficient Initiation: Use a highly effective magnesium activation method (see Q3) to ensure the Grignard reagent forms more rapidly than it couples.

Q3: What are the most effective methods for activating magnesium for this challenging substrate?

A: Standard activation methods may be insufficient for these sterically encumbered substrates. While gentle heating with a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common first step, more robust methods are often necessary.[1][2][6]

  • Chemical Activators: Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing initiation at lower temperatures.[7][8]

  • Highly Reactive Magnesium (Rieke Magnesium): This is often the most effective solution. Rieke magnesium is a highly reactive, fine black powder of magnesium with a large surface area, prepared by reducing a magnesium salt.[1][6][9] It can facilitate Grignard formation with unreactive halides at very low temperatures (e.g., -78 °C), which also helps to suppress side reactions.[1][6][10]

  • "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can break up the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can significantly improve yields for hindered substrates.

Q4: What are the optimal solvent and temperature conditions?

A: For less reactive or sterically hindered halides, Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether. THF has higher solvating power, which helps to stabilize the Grignard reagent. The higher boiling point of THF also allows for a wider range of reaction temperatures, although for this specific substrate, lower temperatures are recommended to minimize Wurtz coupling.[4]

Troubleshooting and Optimization Summary

The choice of reagents and conditions can dramatically affect the outcome of Grignard formation with sterically hindered substrates.

Condition / ReagentIneffective ApproachRecommended ApproachRationale
Magnesium Source Standard, dull Mg turningsFresh, shiny Mg turnings; Rieke Magnesium[1][6]Standard turnings have a thick, passivating oxide layer. Rieke Mg is highly activated with a large surface area.
Activation Heat aloneChemical activators (I₂, DBE, DIBAH)[2][7]; Mechanical crushing[2]; Sonication[1]Heat can accelerate side reactions. Chemical and physical methods actively remove the MgO layer.
Solvent Diethyl EtherAnhydrous Tetrahydrofuran (THF)THF is a better Lewis base, offering superior solvation and stabilization of the Grignard reagent.
Temperature Reflux / High TemperatureLow Temperature (0 °C to -78 °C)[1][3][6]Minimizes the rate of the Wurtz coupling side reaction.
Halide Addition Rapid, bulk additionSlow, dropwise addition under dilute conditions[3]Avoids high local concentrations of the aryl halide, reducing the chance of Wurtz coupling.

Experimental Protocols

General Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions using oven- or flame-dried glassware and an inert atmosphere (Nitrogen or Argon).[2]

Protocol A: Standard Grignard Formation with 1,2-Dibromoethane (DBE) Activation
  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Under a positive pressure of inert gas, add enough anhydrous THF to just cover the magnesium. Begin vigorous stirring. Add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents) via syringe. Initiation is indicated by the observation of ethylene (B1197577) bubbles and a gentle exotherm.[1][2]

  • Aryl Halide Addition: Once initiation is confirmed, begin the slow, dropwise addition of the 2,6-dibromophenyl derivative (1.0 equivalent) dissolved in anhydrous THF from the dropping funnel. Maintain a steady, gentle reflux from the reaction exotherm. Use an external cooling bath if the reaction becomes too vigorous.

  • Reaction Completion: After the addition is complete, continue stirring the mixture. Gentle heating may be required to complete the reaction, but this should be done cautiously to avoid promoting side reactions. The reaction is typically complete when most of the magnesium metal has been consumed.

Protocol B: Advanced Grignard Formation with Rieke Magnesium

This method is highly recommended for 2,6-dibromophenyl derivatives.[1][6]

  • Preparation of Rieke Magnesium (Mg*):

    • In a dry Schlenk flask under an inert atmosphere, combine anhydrous MgCl₂ (1.1 equivalents) and lithium metal (2.2 equivalents) with a catalytic amount of naphthalene.

    • Add anhydrous THF and stir the mixture vigorously at room temperature until the lithium is consumed and a fine, black powder of highly reactive magnesium has formed.[9]

  • Grignard Formation:

    • Cool the suspension of Rieke magnesium to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of the 2,6-dibromophenyl derivative (1.0 equivalent) in anhydrous THF to the stirred Mg* suspension.

    • The oxidative addition is typically very rapid (often complete within 15-30 minutes) even at this low temperature.[6][10]

    • The resulting Grignard reagent can be cannulated or used directly at low temperature for subsequent reactions.

Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous check_anhydrous->start No, dry everything and restart check_mg Is the Mg surface activated? check_anhydrous->check_mg Yes activate_mg Activate Mg: - Crush turnings - Add I2 or DBE - Apply gentle heat/sonication check_mg->activate_mg No check_solvent Is THF being used as the solvent? check_mg->check_solvent Yes activate_mg->check_solvent use_thf Switch to anhydrous THF check_solvent->use_thf No advanced_methods Reaction Still Fails: Consider Advanced Methods check_solvent->advanced_methods Yes use_thf->advanced_methods rieke_mg Use highly reactive Rieke Magnesium advanced_methods->rieke_mg turbo_grignard Add LiCl to form 'Turbo-Grignard' advanced_methods->turbo_grignard success Reaction Initiates rieke_mg->success turbo_grignard->success ReactionPathways cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction start_main 2,6-Dibromophenyl (R-X) mg + Mg start_main->mg product Mono-Grignard Reagent (R-MgX) mg->product Sterically Hindered grignard_side + Grignard Reagent (R-MgX) product->grignard_side Consumes Product start_side 2,6-Dibromophenyl (R-X) start_side->grignard_side byproduct Coupled Dimer (R-R) grignard_side->byproduct Favored by high temp & high concentration

References

Catalyst selection for cross-coupling reactions of sterically hindered 2,6-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling Reactions of 2,6-Dibromobenzoic Acid

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the cross-coupling of this compound challenging?

A1: The primary challenge arises from severe steric hindrance. The two bromine atoms are positioned ortho to the carboxylic acid group, creating a crowded environment around the reaction centers. This steric bulk can significantly impede key steps in the palladium catalytic cycle, such as oxidative addition and reductive elimination, leading to slow reaction rates and low yields.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several palladium-catalyzed reactions are effective for this substrate, including:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with various boronic acids and esters.[2]

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[3]

  • Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes.[4][5]

  • Heck Coupling: Suitable for C-C bond formation with alkenes, although it can be challenging with sterically hindered substrates.[6][7]

Q3: What are the most effective catalyst systems for this substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the steric hindrance.[8] Success hinges on using specialized ligands that are both bulky and electron-rich. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[9]

  • Bulky Monodentate Phosphine (B1218219) Ligands: Dialkylbiaryl phosphines, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and IMes are also very effective, particularly for forming sterically congested products.[8][10]

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent are critical and must be chosen carefully.

  • Base: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid produced during the reaction.[2][11] For sterically hindered substrates, moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8] In some cases, a stronger base like potassium tert-butoxide (KOt-Bu) may be required.[8]

  • Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices that work well with the recommended catalyst systems.

Q5: How can I control for mono- vs. di-substitution of the bromine atoms?

A5: Achieving selective mono- or di-arylation depends on controlling the reaction conditions:

  • For Mono-arylation: Use a 1:1 stoichiometry of this compound to the coupling partner, lower reaction temperatures, and shorter reaction times. Using a very bulky coupling partner can also favor mono-substitution.

  • For Di-arylation: Use an excess of the coupling partner (e.g., >2.2 equivalents), higher temperatures, and longer reaction times to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient catalyst system.

    • Solution: Switch to a more appropriate catalyst system. For C-C couplings, use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[8][9] For C-N couplings, similar ligand systems are effective.[3]

  • Possible Cause: Incorrect base or solvent.

    • Solution: Screen different bases and solvents. Start with K₃PO₄ in dioxane or toluene.[8] If the reaction is still sluggish, consider a stronger base like KOt-Bu or a different solvent.

  • Possible Cause: Insufficient temperature.

    • Solution: Increase the reaction temperature. Sterically hindered couplings often require more thermal energy to overcome the activation barrier. Reactions are typically run between 80-120 °C.[12]

  • Possible Cause: Deactivation of the catalyst by oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

Issue 2: Protodebromination (Loss of Bromine Atom)

  • Possible Cause: Presence of a proton source (e.g., water).

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The presence of water can lead to the undesired side reaction where the aryl bromide is reduced.

  • Possible Cause: The base is not strong enough.

    • Solution: A stronger base can sometimes suppress this side reaction by promoting the desired coupling pathway more effectively.

Issue 3: Homocoupling of the Coupling Partner

  • Possible Cause (Suzuki Coupling): Impure boronic acid reagent.

    • Solution: Use high-purity boronic acid. Homocoupling can result from impurities or degradation of the boronic acid.

  • Possible Cause (Sonogashira Coupling): Oxygen-promoted Glaser coupling.

    • Solution: Perform the reaction under strictly copper-free conditions and ensure a robust inert atmosphere. Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.[1]

Data Presentation: Recommended Catalyst Systems

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 100-110
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 100-110

| Pd(OAc)₂ | RuPhos | K₃PO₄ | THF | 80-100 |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ XPhos KOt-Bu Toluene 100-120
Pd₂(dba)₃ BrettPhos NaOt-Bu Dioxane 100-110

| Pd(OAc)₂ | CyJohnPhos | K₃PO₄ | Toluene | 100-110 |

Table 3: Catalyst Systems for Sonogashira Coupling

Palladium Source Ligand Co-catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ P(t-Bu)₃ None (Cu-free) Cs₂CO₃ DMF 80-100
Pd(OAc)₂ SPhos None (Cu-free) K₃PO₄ Dioxane 80-100

| Pd(PPh₃)₂Cl₂ | (none) | CuI | Et₃N | THF | 60-80 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent) and the arylboronic acid (1.1 equivalents for mono-arylation or 2.3 equivalents for di-arylation).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., KOt-Bu, 1.5 equivalents).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction Goal cluster_coupling Select Coupling Type cluster_cc_options C-C Coupling Partner cluster_catalyst_systems Recommended Catalyst System start Desired Bond Formation? cc C-C Bond start->cc C-C cn C-N Bond start->cn C-N boronic_acid Boronic Acid/Ester cc->boronic_acid alkyne Terminal Alkyne cc->alkyne alkene Alkene cc->alkene buchwald Buchwald-Hartwig: Pd2(dba)3 / XPhos Base: KOt-Bu Solvent: Toluene cn->buchwald suzuki Suzuki Coupling: Pd(OAc)2 / SPhos Base: K3PO4 Solvent: Dioxane boronic_acid->suzuki sonogashira Sonogashira Coupling: Pd(PPh3)2Cl2 / P(t-Bu)3 Base: Cs2CO3 (Cu-free) Solvent: DMF alkyne->sonogashira heck Heck Coupling: Pd(OAc)2 / P(o-tolyl)3 Base: Et3N Solvent: DMF alkene->heck

Caption: Catalyst selection workflow for this compound.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (or Amine Coordination + Deprotonation) trans_complex->pd0 product Ar-R (Coupled Product) trans_complex->product Reductive Elimination reagents Ar-Br (this compound) reagents->oa_complex Oxidative Addition coupling_partner R-M (Coupling Partner) coupling_partner->trans_complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

References

Managing dehalogenation side reactions in palladium-catalyzed couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions, with a specific focus on dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problematic side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) on an aryl or heteroaryl halide is replaced by a hydrogen atom.[1][2][3] This is problematic because it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process by generating an often difficult-to-separate byproduct.[2]

Q2: What is the primary mechanism leading to hydrodehalogenation?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which intercepts a key intermediate in the catalytic cycle.[1][2][3] Instead of undergoing transmetalation or reductive elimination to form the desired C-C, C-N, or C-O bond, the aryl palladium halide intermediate (Ar-Pd-X) reacts with the Pd-H species, leading to reductive elimination of the dehalogenated arene (Ar-H).[3][4] Sources for the hydride can include solvents (like alcohols), bases, amines, or trace amounts of water in the reaction mixture.[3][4][5]

Q3: Which factors generally promote the dehalogenation side reaction?

Several factors can increase the rate of dehalogenation:

  • Aryl Halide Reactivity: The tendency for dehalogenation often follows the reactivity of the C-X bond: Ar-I > Ar-Br > Ar-Cl.[3][6]

  • Substrate Electronics: Electron-deficient aryl halides and many N-heterocyclic halides are particularly susceptible to dehalogenation.[3][7]

  • High Temperatures: The dehalogenation pathway can have a higher activation energy, so running reactions at elevated temperatures often increases the amount of the dehalogenated byproduct.[1][2]

  • Strong Bases: Strong bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and accelerate dehalogenation.[7][8]

  • Solvent Choice: Polar aprotic solvents like DMF or protic solvents like alcohols can sometimes act as hydride sources and increase dehalogenation.[6][7]

Troubleshooting Guide

Q4: I'm observing significant hydrodehalogenation in my reaction. What should I do first?

When facing high levels of dehalogenation, a systematic approach to optimizing reaction conditions is recommended. The first parameters to investigate are typically the ligand, base, and temperature, as these often have the most significant impact.

Below is a troubleshooting workflow to guide your optimization process.

G Troubleshooting Workflow for Dehalogenation start High Dehalogenation Observed q_ligand Is the ligand appropriate? (e.g., bulky, electron-rich) start->q_ligand a_ligand Action: Screen Ligands - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) - Consider NHC ligands. q_ligand->a_ligand No q_base Is the base too strong? q_ligand->q_base Yes a_ligand->q_base a_base Action: Screen Bases - Switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). q_base->a_base Yes q_temp Is the temperature too high? q_base->q_temp No a_base->q_temp a_temp Action: Lower Temperature - Decrease in 10-20°C increments. - Aim for the lowest effective temperature. q_temp->a_temp Yes q_solvent Is the solvent a potential hydride source? q_temp->q_solvent No a_temp->q_solvent a_solvent Action: Change Solvent - Switch from DMF/alcohols to non-polar aprotic solvents (e.g., Toluene (B28343), Dioxane). q_solvent->a_solvent Yes end_node Problem Resolved q_solvent->end_node No a_solvent->end_node

A troubleshooting workflow for minimizing dehalogenation.

Q5: How do I choose the right ligand and base to suppress dehalogenation?

The choice of ligand and base is critical and interdependent. Bulky, electron-rich phosphine (B1218219) ligands are often effective because they can promote the final reductive elimination step to form the desired product, which outcompetes the dehalogenation pathway.[1][7] For bases, weaker inorganic bases are generally preferred over strong organic bases like alkoxides.

Table 1: General Guidance on Ligand and Base Selection

Ligand TypeRecommended Base(s)Tendency for DehalogenationRationale
Bulky Biarylphosphine (e.g., XPhos, SPhos, RuPhos)K₃PO₄, Cs₂CO₃Low Promotes rapid reductive elimination of the product, minimizing the lifetime of intermediates that can lead to dehalogenation.[1][6][7]
DPPF (1,1'-Bis(diphenylphosphino)ferrocene)Cs₂CO₃, K₂CO₃Moderate to Low A robust and versatile ligand that is often effective with milder inorganic bases.[1]
Triphenylphosphine (PPh₃) NaOtBu, K₂CO₃High Less bulky and electron-donating; often requires stronger bases and higher temperatures, which can favor dehalogenation.[1]
N-Heterocyclic Carbene (NHC) (e.g., IPr)NaOtBuVariable Can be highly effective, but the combination with a strong base like NaOtBu may still lead to dehalogenation depending on the substrate.[7][9]

Q6: How does solvent choice impact dehalogenation?

The solvent can influence the reaction by acting as a hydride source or by affecting the solubility and stability of catalytic species.[7][10] Non-polar aprotic solvents are often the best choice to minimize this side reaction.

Table 2: Effect of Common Solvents on Dehalogenation

SolventPolarityTendency for DehalogenationComments
Toluene Non-polar aproticLow Often a good first choice to minimize dehalogenation as it is less likely to be a hydride donor.[1][6][7]
Dioxane Polar aproticModerate Commonly used and can be effective, but may contribute to dehalogenation more than toluene in some systems.[1][7]
Tetrahydrofuran (THF) Polar aproticModerate A versatile solvent, but results can vary depending on the specific reaction conditions.[1]
N,N-Dimethylformamide (DMF) Polar aproticHigh Can decompose at high temperatures to generate species that lead to Pd-H formation, increasing dehalogenation.[1][6]
Alcohols (e.g., t-BuOH, MeOH) ProticHigh Can directly act as a hydride source, especially in the presence of a strong base.[5]

Mechanistic Insight

The diagram below illustrates how the dehalogenation pathway competes with the desired cross-coupling catalytic cycle. The key branch point occurs after the oxidative addition of the aryl halide to the Pd(0) complex.

G Competing Catalytic Cycles cluster_legend Legend pd0 LₙPd(0) oa Oxidative Addition pd0->oa Ar-X arpdx Ar-Pd(II)-X   (Lₙ) oa->arpdx trans Transmetalation (with R-M) arpdx->trans re_dehalo Reductive Elimination arpdx->re_dehalo Competing Pathway arpdr Ar-Pd(II)-R   (Lₙ) trans->arpdr re Reductive Elimination arpdr->re re->pd0 regenerates product Desired Product (Ar-R) re->product hydride_source Hydride Source (Solvent, Base, H₂O) pdh LₙPd(II)-H hydride_source->pdh forms pdh->re_dehalo re_dehalo->pd0 regenerates dehalo_product Byproduct (Ar-H) re_dehalo->dehalo_product key1 Main Cycle Intermediate key2 Side Reaction Intermediate key3 Desired Product

The desired catalytic cycle vs. the competing dehalogenation pathway.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a good starting point for coupling aryl bromides that are prone to hydrodehalogenation.[6]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

    • Toluene, anhydrous and degassed (5 mL)

    • Water, degassed (0.5 mL)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Under a positive pressure of inert gas, add the degassed toluene and degassed water via syringe.

    • Place the sealed vial in a preheated heating block or oil bath set to 80 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: General Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is adapted for aryl halides coupling with amines, where dehalogenation can be a significant issue.[7]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Amine (1.1–1.3 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., Xantphos, 2-4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equiv)

    • Toluene or Dioxane, anhydrous and degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry reaction vessel.

    • Add the aryl halide, the amine coupling partner, and the base.

    • If not in a glovebox, seal the vessel, then evacuate and backfill with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous work-up by diluting with an organic solvent and washing with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude product for subsequent purification.

References

Validation & Comparative

Comparing the reactivity of 2,6-Dibromobenzoic acid vs 2,6-Dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of organic synthesis and drug development, the nuanced reactivity of halogenated aromatic compounds is of paramount importance. This guide provides a detailed comparison of the reactivity of 2,6-Dibromobenzoic acid and 2,6-Dichlorobenzoic acid, focusing on their acidity and susceptibility to nucleophilic attack at the carboxyl carbon, particularly in esterification reactions. While direct comparative kinetic data under identical conditions is scarce in published literature, a robust analysis can be constructed from established chemical principles and available experimental and computational data.

The "Ortho Effect": A Dominant Influence

The reactivity of both this compound and 2,6-Dichlorobenzoic acid is heavily influenced by the "ortho effect." The presence of bulky halogen substituents at the 2 and 6 positions sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene (B151609) ring. This steric inhibition of resonance has two major consequences:

  • Increased Acidity: The twisting of the carboxyl group reduces its resonance with the benzene ring. This, in turn, increases the acidity of the carboxylic acid because the carboxylate anion is stabilized.[1][2][3]

  • Decreased Reactivity at the Carboxyl Group: The same steric hindrance that increases acidity also shields the carboxyl carbon from attack by nucleophiles, significantly slowing down reactions such as esterification.[1]

Acidity: A Quantitative Comparison

A key indicator of the electronic effects of the ortho-substituents is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid. Based on predicted values, this compound is a slightly stronger acid than 2,6-Dichlorobenzoic acid.

CompoundPredicted pKa
This compound ~1.50
2,6-Dichlorobenzoic acid ~1.69[4]

This difference in acidity can be attributed to the electronic properties of the halogens. Bromine is larger and more polarizable than chlorine, which can lead to a slightly greater stabilization of the carboxylate anion.

Reactivity in Esterification: A Tale of Steric Hindrance

The esterification of 2,6-disubstituted benzoic acids is notoriously difficult due to the profound steric hindrance exerted by the ortho-substituents. The bulky halogen atoms physically block the approach of the alcohol nucleophile to the electrophilic carbonyl carbon.

A study on the reaction of dichlorobenzoic acids with diazodiphenylmethane (B31153) provides some insight into the reactivity of the 2,6-dichloro isomer, confirming that it reacts significantly slower than its other isomers due to the ortho effect.[1] It is reasonable to extrapolate that the even bulkier bromine atoms in the 2,6-dibromo analogue would result in an even more pronounced rate reduction.

Experimental Protocols

For researchers wishing to conduct a direct comparative study, the following experimental protocols for determining pKa and monitoring esterification kinetics are provided.

Experimental Protocol: Determination of pKa by Potentiometric Titration
  • Solution Preparation: Prepare 0.01 M solutions of this compound and 2,6-Dichlorobenzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Experimental Protocol: Comparative Kinetics of Fischer Esterification
  • Reaction Setup: In separate, identical reaction vessels equipped with reflux condensers and magnetic stirrers, place equimolar amounts (e.g., 1 mmol) of either this compound or 2,6-Dichlorobenzoic acid.

  • Reagent Addition: To each vessel, add a large excess of the alcohol (e.g., 20 mL of methanol) and a catalytic amount of a strong acid (e.g., 0.1 mL of concentrated sulfuric acid).

  • Reaction Monitoring: Heat the reactions to a constant temperature (e.g., 60°C) in a thermostated bath. At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by adding a known amount of a cold, suitable solvent. Analyze the composition of the aliquot using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

  • Kinetic Analysis: Plot the concentration of the ester product versus time for both reactions. The initial slope of these curves will give the initial reaction rates, allowing for a direct comparison of the reactivity of the two acids.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Steric_Hindrance cluster_dichloro 2,6-Dichlorobenzoic Acid cluster_dibromo This compound C1_Cl C C2_Cl C COOH_Cl COOH C1_Cl->COOH_Cl C6_Cl C Cl1 Cl C2_Cl->Cl1 Cl2 Cl C6_Cl->Cl2 MeOH_Cl Methanol (Nucleophile) MeOH_Cl->COOH_Cl Sterically Hindered Attack C1_Br C C2_Br C COOH_Br COOH C1_Br->COOH_Br C6_Br C Br1 Br C2_Br->Br1 Br2 Br C6_Br->Br2 MeOH_Br Methanol (Nucleophile) MeOH_Br->COOH_Br More Sterically Hindered Attack

Caption: Steric hindrance in the esterification of 2,6-dihalobenzoic acids.

G start Start: Prepare Equimolar Solutions of this compound and 2,6-Dichlorobenzoic Acid reaction_setup Set up Parallel Esterification Reactions (Identical Alcohol, Catalyst, Temperature) start->reaction_setup sampling Withdraw Aliquots at Regular Time Intervals reaction_setup->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Aliquot Composition (GC or HPLC) quench->analysis data_plotting Plot [Ester] vs. Time for Both Reactions analysis->data_plotting rate_determination Determine Initial Reaction Rates from the Slopes of the Curves data_plotting->rate_determination comparison Compare Initial Rates to Determine Relative Reactivity rate_determination->comparison

Caption: Experimental workflow for a comparative kinetic study.

Conclusion

References

Reactivity of 2,6-Dihalobenzoic Acids in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Among the vast array of building blocks, 2,6-dihalobenzoic acids offer a versatile platform for introducing molecular complexity. The differential reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions allows for selective and sequential bond formation. This guide provides a comparative analysis of the reactivity of 2,6-diiodobenzoic acid, 2,6-dibromobenzoic acid, and 2,6-dichlorobenzoic acid in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

The Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) center. The energy of the carbon-halogen (C-X) bond plays a crucial role in this step. Consequently, the reactivity of aryl halides generally follows the order: I > Br > Cl >> F.[1] This trend is a direct result of the decreasing bond dissociation energies from C-Cl to C-I, which facilitates the oxidative addition process.[1] This principle is central to understanding the comparative reactivity of the 2,6-dihalobenzoic acids discussed herein.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The following sections summarize the expected reactivity and provide representative data for the coupling of 2,6-dihalobenzoic acids. Due to the steric hindrance from the ortho-substituents and the electronic effect of the carboxylic acid group, these substrates can be challenging. The data presented is a representative compilation based on established principles of palladium catalysis and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For 2,6-dihalobenzoic acids, the iodo- and bromo-derivatives are expected to be significantly more reactive than the chloro-derivative.

2,6-Dihalobenzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Diiodobenzoic AcidPhenylboronic AcidPd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/Water80-1004-8>90 (Di-arylated)
This compoundPhenylboronic AcidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene (B28343)/Water10016~70-80 (Mono-arylated)
2,6-Dichlorobenzoic AcidPhenylboronic AcidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane11024Moderate to Low

Note: The yields are estimates based on typical reactivities and may vary depending on the specific reaction conditions and coupling partner.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene.[2] Similar to the Suzuki coupling, the reactivity is expected to decrease from the iodo- to the chloro-substituted benzoic acid.

2,6-Dihalobenzoic AcidAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Diiodobenzoic AcidStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF/Water1006-12High
This compoundStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF/Water12012Good
2,6-Dichlorobenzoic AcidStyrenePalladacycle catalystK₂CO₃DMF/Water12012Moderate

Note: The yields are estimates based on typical reactivities and may vary depending on the specific reaction conditions and alkene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction often requires a copper(I) co-catalyst.

2,6-Dihalobenzoic AcidAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Diiodobenzoic AcidPhenylacetylenePd(PPh₃)₄ (4 mol%), CuI (5 mol%)PiperidineDMF808-16High
This compoundPhenylacetylenePd(PPh₃)₄ (4 mol%), CuI (5 mol%)PiperidineDMF9012-24Good
2,6-Dichlorobenzoic AcidPhenylacetylenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (5 mol%)Cs₂CO₃Dioxane11024Moderate to Low

Note: The yields are estimates based on typical reactivities and may vary depending on the specific reaction conditions and alkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.

2,6-Dihalobenzoic AcidAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Diiodobenzoic AcidAnilinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOt-BuToluene1004-8High
This compoundAnilinePd(OAc)₂ (2 mol%), X-Phos (4 mol%)KOt-BuToluene10010Good to Excellent
2,6-Dichlorobenzoic AcidAnilinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOt-BuDioxane11024Moderate

Note: The yields are estimates based on typical reactivities and may vary depending on the specific reaction conditions and amine.

Experimental Protocols

The following are general protocols that can be adapted for the palladium-catalyzed cross-coupling reactions of 2,6-dihalobenzoic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the 2,6-dihalobenzoic acid (1.0 mmol), the arylboronic acid (1.2-2.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%) under a positive flow of the inert gas.

  • Add the degassed solvent (e.g., Toluene/Water or Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (80-110 °C) and stir vigorously for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Heck Coupling
  • To a dry Schlenk flask, add the 2,6-dihalobenzoic acid (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF or DMA) and the alkene (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (100-140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add the 2,6-dihalobenzoic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine (B128534) or piperidine, 2.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., X-Phos or BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.) to a dry reaction vial.

  • Add the 2,6-dihalobenzoic acid (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vial and add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Workflow

To further aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki-Miyaura_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene_Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II)-X Hydrido-Pd(II)-X Sigma-Alkyl-Pd(II)->Hydrido-Pd(II)-X β-Hydride Elimination (Product) Hydrido-Pd(II)-X->Pd(0)L2 Reductive Elimination (+ Base) Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-Alkyne->Ar-Pd(II)-X(L2) Transmetalation Cu-Alkyne->Cu-X Transmetalation to Pd Alkyne-H Alkyne-H Alkyne-H->Cu-Alkyne + Cu-X, Base Buchwald-Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex Amine_Complex Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination Amido_Complex Amido_Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Experimental_Workflow A 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) B 2. Reaction Setup (Inert atmosphere) A->B C 3. Reaction Execution (Heating and Stirring) B->C D 4. Reaction Monitoring (TLC, GC-MS, LC-MS) C->D E 5. Work-up (Quenching, Extraction, Washing) D->E F 6. Purification (Column Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

References

A Comparative Guide to 2,6-Dibromobenzoic Acid and 2-Bromo-6-chlorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the design of efficient and robust synthetic routes. For drug discovery and development, the choice of halogenated aromatic building blocks, such as 2,6-dibromobenzoic acid and 2-bromo-6-chlorobenzoic acid, can significantly influence the outcome of key transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of these two reagents, focusing on their relative performance in synthesis, supported by fundamental principles of chemical reactivity and representative experimental protocols.

Theoretical Background: The Impact of Halogen Substitution on Reactivity

The primary difference in the synthetic utility of this compound and 2-bromo-6-chlorobenzoic acid lies in the inherent reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly related to the C-X bond dissociation energy (BDE).

The established trend for C-X BDEs is C-Cl > C-Br > C-I.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage by the palladium catalyst. Consequently, aryl bromides are generally more reactive than the corresponding aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2]

This reactivity difference is the key factor when comparing this compound and 2-bromo-6-chlorobenzoic acid:

  • This compound: Possesses two C-Br bonds. The first C-Br bond is expected to be highly reactive in cross-coupling reactions. The second C-Br bond can also participate in a subsequent coupling, allowing for the stepwise or simultaneous introduction of two different or identical substituents.

  • 2-Bromo-6-chlorobenzoic Acid: Features one C-Br bond and one C-Cl bond. The C-Br bond is significantly more reactive and will preferentially undergo oxidative addition under standard cross-coupling conditions.[3] This allows for selective mono-functionalization at the 2-position. The less reactive C-Cl bond can then be coupled under more forcing conditions, often requiring specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands).[1][2]

Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound2-Bromo-6-chlorobenzoic Acid
Molecular Formula C₇H₄Br₂O₂C₇H₄BrClO₂
Molecular Weight 279.91 g/mol 235.46 g/mol
CAS Number 601-84-393224-85-2
Appearance Off-white to white crystalline solidWhite to off-white powder
Melting Point 148 - 152 °CNo data available
Reactivity Principle Contains two reactive C-Br bonds for coupling reactions.Contains one highly reactive C-Br bond and one less reactive C-Cl bond, allowing for selective, sequential couplings.
Illustrative Performance in Suzuki-Miyaura Cross-Coupling
ParameterThis compound (Mono-coupling)2-Bromo-6-chlorobenzoic Acid
Substrate This compound2-Bromo-6-chlorobenzoic Acid
Coupling Partner Phenylboronic Acid (1.1 equiv)Phenylboronic Acid (1.1 equiv)
Catalyst System Pd(OAc)₂ / SPhosPd(OAc)₂ / SPhos
Expected Temperature 80-100 °C80-100 °C
Expected Reaction Time Shorter (e.g., 2-8 hours)Shorter (e.g., 2-8 hours)
Expected Yield HighHigh
Selectivity Potential for di-substituted byproductHigh for mono-borylated product

Note: Achieving selective mono-arylation with this compound may require careful control of stoichiometry and reaction time. The C-Cl bond in 2-bromo-6-chlorobenzoic acid would likely require a more active catalyst system and higher temperatures to react in a subsequent coupling step.

Experimental Protocols

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 2-bromo-6-chlorobenzoic acid. This protocol is based on established methods for sterically hindered aryl halides.[4][5]

Objective: To synthesize 2-phenyl-6-halobenzoic acid via selective mono-arylation.

Materials:

  • 2,6-Dihalobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-dihalobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and acidify with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative Suzuki-Miyaura coupling experiment described in the protocol.

G Experimental Workflow: Comparative Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dried Schlenk Flasks reagents Add: - Aryl Halide (Substrate A or B) - Phenylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Dioxane/Water inert->solvent heat Heat to 100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Add H₂O & Acidify cool->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify yield Determine Yield purify->yield characterize Characterize Product (NMR, MS) yield->characterize

Caption: A logical workflow for comparing the performance of alternative reagents.

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetal Transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' transmetal->pd2_aryl re Reductive Elimination re->pd0 product Ar-Ar' re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal in1 in2 out

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The choice between this compound and 2-bromo-6-chlorobenzoic acid is a strategic one based on the synthetic goal.

  • This compound is the substrate of choice for creating C2-symmetric di-substituted products or when a highly reactive starting material is needed for a single coupling, though selectivity can be a challenge.

  • 2-Bromo-6-chlorobenzoic acid offers a distinct advantage for selective, sequential cross-coupling reactions. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for the initial functionalization at the more reactive bromide position, followed by a subsequent, different coupling at the chloride position under more forcing conditions. This ortho-selectivity is invaluable for building complex, unsymmetrical molecules.

For drug development professionals, the higher cost and potentially more challenging coupling of the chloro- position in 2-bromo-6-chlorobenzoic acid must be weighed against the synthetic flexibility it provides. In contrast, the dibromo-analogue offers a more straightforward, albeit potentially less selective, route to di-substituted scaffolds.

References

Comparative Analysis of the Biological Activity of 2,6-Dibromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds derived from 2,6-dibromobenzoic acid. The introduction of bromine atoms onto the benzoic acid scaffold significantly influences its physicochemical properties, often enhancing its therapeutic potential.[1] This document summarizes key findings on the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, presenting comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development.

Comparative Biological Activity Data

The biological efficacy of this compound derivatives is evaluated across several key areas. The following tables present quantitative data to facilitate a clear comparison of their potency.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a standard metric for anticancer activity.

Table 1: Anticancer Activity of Selected Halogenated Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[2]
Quinazolinone derivatives of benzoic acidMCF-7 (Breast Cancer)100[2]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-7 (Breast Cancer)15.6 - 18.7[2]
Acrylamide–PABA analog 4jMCF-7 (Breast Cancer)1.83[2]
Acrylamide–PABA analog 4aMCF-7 (Breast Cancer)2.99[2]

Note: Data for directly substituted this compound derivatives is limited in publicly available literature. The data presented for other halogenated and substituted benzoic acids serves as a comparative reference for potential activity.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are crucial in the search for new antibiotics. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Halogenated Benzoic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-chlorobenzoic acid derivative (Schiff's base)Escherichia coliComparable to Norfloxacin[3]
4-hydroxybenzoic acidEscherichia coli>1000[4]
Sinapic acid (a hydroxycinnamic acid)Various bacteria18.00-72.00[4]

Note: The lipophilicity conferred by bromine atoms is expected to enhance the ability of this compound derivatives to penetrate bacterial cell walls, suggesting potentially significant antimicrobial activity.[1] Specific MIC values for a series of this compound derivatives are a key area for future research.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rodents. This test measures the ability of a compound to reduce swelling, a hallmark of acute inflammation.

Table 3: Anti-inflammatory Activity of a Salicylic (B10762653) Acid Derivative

Compound/DerivativeAnimal ModelDosage% Edema InhibitionReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsNot specifiedSignificant reduction in inflammatory parameters[5]

Note: Benzoic acid derivatives are known to target cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6] The anti-inflammatory effects of specific this compound derivatives warrant further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization of future studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[3]

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[7][8][9]

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally.[9][10]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their modulation of various cellular signaling pathways.

A plausible mechanism for the anticancer effects of hydroxybenzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[1] HDACs are crucial for the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[11]

HDAC_Inhibition Compound 2,6-Dibromo- benzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Anticancer Mechanism via HDAC Inhibition.

The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus LPS IKK IKK Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) MAPK->Gene_Transcription NFκB_nuc->Gene_Transcription Activation Compound 2,6-Dibromo- benzoic Acid Derivative Compound->IKK Inhibition Compound->MAPK Inhibition

Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition.

The workflow for synthesizing and evaluating the biological activity of these compounds follows a logical progression from chemical synthesis to in vitro and in vivo testing.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Anticancer, Antimicrobial) Purification->In_Vitro In_Vivo In Vivo Models (Anti-inflammatory) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General Workflow for Synthesis and Biological Evaluation.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of sterically hindered aryl halides such as 2,6-Dibromobenzoic acid is a critical step in the synthesis of complex molecules in the pharmaceutical and materials science industries. The choice of catalyst for cross-coupling reactions is paramount to achieving high yields and efficiency. This guide provides a comprehensive comparison of the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The performance of different catalysts is evaluated based on key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). Due to the steric hindrance posed by the two ortho-bromine substituents in this compound, catalyst selection is crucial for successful cross-coupling. While specific comparative data for this compound across all reaction types is limited in publicly available literature, this guide compiles relevant data for similar sterically hindered substrates to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For sterically hindered substrates like 2,6-disubstituted aryl halides, palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands are often the most effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O10012>954-Bromobenzothiazole[1]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018HighGeneral Aryl Bromides[1]

Note: Data for closely related sterically hindered substrates are included to provide representative conditions.

Heck Reaction

The Heck reaction is used to form a C-C bond between an aryl halide and an alkene. For sterically hindered aryl bromides, phosphine-free palladium catalysts or systems with robust ligands are often necessary to achieve good yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrileReflux5GoodGeneral Aryl Bromides
Pd/C-NaOAcDMF1302485-952-Bromotoluene

Note: Specific yield for this compound was not available in the searched literature. Data is based on general protocols for sterically hindered aryl bromides.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper-free systems or the use of specific ligands can be advantageous for hindered substrates.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRT491Iodobenzene
Pd(OAc)₂-XPhosCs₂CO₃Dioxane10012HighGeneral Aryl Bromides

Note: Specific yield for this compound was not available in the searched literature. Data is based on general protocols for aryl halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. For sterically hindered aryl chlorides, specialized ligands have been developed to achieve high yields.[2][3][4] A copper-catalyzed approach has also been shown to be effective for the amination of 2-bromobenzoic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂XPhosNaOt-BuToluene1002492Bromobenzene + Carbazole[5]
[Pd(allyl)Cl]₂RuPhosNaOt-BuToluene10024>99Bromobenzene + Phenoxazine[5]
CuI/Cu powder-K₂CO₃2-Ethoxyethanol130-up to 992-Bromobenzoic acids

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these cross-coupling reactions.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G reagents Combine Aryl Halide (this compound), Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Work-up (Quench, Extract) monitor->workup purify Purify by Column Chromatography workup->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol for a Sterically Hindered Substrate

This protocol is adapted for a sterically hindered substrate and may serve as a starting point for this compound.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix Pd(OAc)₂ and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an appropriate work-up and purification.

Heck Reaction Protocol for an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2-10 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • To a dry reaction vessel, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous acetonitrile, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction and proceed with work-up and purification.

Sonogashira Coupling Protocol (Copper-Free)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, charge a reaction vial with Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add this compound and anhydrous 1,4-dioxane.

  • Add the terminal alkyne.

  • Seal the vial and heat the reaction mixture, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction and perform work-up and purification.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an inert atmosphere glovebox, combine Pd₂(dba)₃, XPhos, and NaOt-Bu in a reaction vessel.

  • Add this compound, the amine, and anhydrous toluene.

  • Seal the vessel and heat the mixture (typically 80-110 °C), monitoring the reaction progress.

  • After completion, cool the reaction and proceed with work-up and purification.

Signaling Pathways and Catalytic Cycles

Understanding the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (R-B(OR')_2 + Base) PdII->TM PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

Heck Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII Coord Olefin Coordination PdII->Coord PdII_Olefin Ar-Pd(II)-X(Olefin)(L_n) Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdH H-Pd(II)-X(L_n) + Ar-CH=CH-R Elim->PdH Product Substituted Alkene Elim->Product Base_Regen Base PdH->Base_Regen Base_Regen->Pd0 Regeneration

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling Catalytic Cycle (with Copper Co-catalyst)

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation PdII->TM PdII_Alkynyl Ar-Pd(II)-C≡C-R(L_n) TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Ar-C≡C-R RE->Product Alkyne R-C≡C-H CuX Cu(I)X Alkyne->CuX Coordination Base Base CuX->Base Deprotonation Cu_Alkyne Cu(I)-C≡C-R Cu_Alkyne->TM Base->Cu_Alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction involving a copper co-catalyst.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII Amine_Coord Amine Coordination (R₂NH) PdII->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR₂)-X(L_n)] Amine_Coord->PdII_Amine Deprotonation Base PdII_Amine->Deprotonation Pd_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A comparative study of Suzuki vs. Stille coupling for 2,6-disubstituted substrates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are powerful tools for forging carbon-carbon bonds, essential in the synthesis of pharmaceuticals and functional materials.[1] However, when faced with sterically demanding 2,6-disubstituted substrates, the choice between these two methods becomes critical. This guide provides a head-to-head comparison, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reaction for their specific synthetic challenges.

At a Glance: Key Differences

While both reactions follow similar catalytic cycles, their distinct reagents and conditions lead to significant differences in performance, particularly with sterically hindered substrates. The Suzuki coupling is often a first choice due to the low toxicity of organoboron reagents and the ease of byproduct removal.[1] Conversely, the Stille coupling, despite concerns over the high toxicity of organotin compounds, frequently offers a more robust and higher-yielding alternative for substrates with sensitive functional groups or significant steric hindrance.[1]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[4]Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1]
Performance with Steric Hindrance More sensitive to steric effects, often resulting in lower yields.[5]Generally provides more consistent and higher yields with sterically hindered substrates.[5]

Data Presentation: Performance with Sterically Hindered Substrates

Quantitative data reveals a clear trend: the Stille coupling often outperforms the Suzuki coupling for sterically challenging 2,6-disubstituted and other ortho-substituted aryl halides. The increased steric bulk around the reaction center appears to impede the Suzuki coupling more significantly.[5]

Aryl Halide SubstrateCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzeneAryl Diazocine60[5]86[5]
1-Bromo-2-mesitylbenzenePhenylLow (not reported)[1]57[1]
2,6-Dimethyl-1-chlorobenzene2,4,6-Trimethylphenyl boronic acid~75 (with specific precatalyst)[6]N/A
2-BromothiopheneAryl Diazocine66[1]94[1]
4-BromopyridineAryl Diazocine0[1]47[1]

Catalytic Cycles: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7] The fundamental difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.[1] In the Suzuki coupling, a base is required to activate the organoboron compound, facilitating transmetalation.[4][8]

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L₂ S_OA Oxidative Addition S_Pd0->S_OA S_PdII R¹-Pd(II)L₂-X S_OA->S_PdII S_TM Transmetalation (Base Assisted) S_PdII->S_TM S_R1PdR2 R¹-Pd(II)L₂-R² S_TM->S_R1PdR2 S_RE Reductive Elimination S_R1PdR2->S_RE S_RE->S_Pd0 Catalyst Regeneration S_Product R¹-R² S_RE->S_Product S_RX R¹-X S_RX->S_OA S_RBY2 R²-B(OR)₂ S_RBY2->S_TM S_Base Base S_Base->S_TM T_Pd0 Pd(0)L₂ T_OA Oxidative Addition T_Pd0->T_OA T_PdII R¹-Pd(II)L₂-X T_OA->T_PdII T_TM Transmetalation T_PdII->T_TM T_R1PdR2 R¹-Pd(II)L₂-R² T_TM->T_R1PdR2 T_RE Reductive Elimination T_R1PdR2->T_RE T_RE->T_Pd0 Catalyst Regeneration T_Product R¹-R² T_RE->T_Product T_RX R¹-X T_RX->T_OA T_RSnR3 R²-SnR₃ T_RSnR3->T_TM

Caption: Catalytic cycles of Suzuki and Stille couplings.

Experimental Workflow: A Decision Guide

The selection between Suzuki and Stille coupling for a 2,6-disubstituted substrate can be guided by a logical workflow that considers substrate properties and reaction outcomes.

G Start Start: Synthesize 2,6-Disubstituted Biaryl CheckSubstrate Evaluate Substrate Properties Start->CheckSubstrate StericHindrance High Steric Hindrance? CheckSubstrate->StericHindrance Step 1 SensitiveFG Base-Sensitive Functional Groups? StericHindrance->SensitiveFG No TryStille Attempt Stille Coupling StericHindrance->TryStille Yes Toxicity Toxicity a Major Concern? SensitiveFG->Toxicity No SensitiveFG->TryStille Yes TrySuzuki Attempt Suzuki Coupling Toxicity->TrySuzuki Yes Toxicity->TryStille No OptimizeSuzuki Optimize Suzuki: - Ligand Screening - Base Selection - Temperature TrySuzuki->OptimizeSuzuki OptimizeStille Optimize Stille: - Ligand Screening - Additives (CuI, CsF) - Temperature TryStille->OptimizeStille Analyze Analyze Yield & Purity OptimizeSuzuki->Analyze OptimizeStille->Analyze Success Successful Synthesis Analyze->Success Acceptable Failure Low Yield / No Reaction Analyze->Failure Unacceptable Failure->TrySuzuki If Stille Failed Failure->TryStille If Suzuki Failed

Caption: Decision workflow for selecting a coupling method.

Experimental Protocols

The following are generalized, representative protocols for the coupling of a 2,6-disubstituted aryl bromide. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Representative Suzuki Coupling Protocol

This protocol is adapted for the mono-arylation of a sterically hindered substrate like 2,6-dibromopyridine.[9]

  • Materials:

    • 2,6-Disubstituted Aryl Bromide (1.0 equiv)

    • Arylboronic Acid (1.1-1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Toluene (B28343) and Degassed Water (4:1 v/v)

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-disubstituted aryl bromide (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[9]

    • Add the solvent mixture of toluene and degassed water (e.g., 4 mL toluene and 1 mL water per 1 mmol of aryl bromide).[9]

    • Seal the flask and stir the reaction mixture vigorously.

    • Heat the mixture to 100 °C.[9]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[9]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[9]

Representative Stille Coupling Protocol

This protocol is a general procedure for the mono-arylation of a substrate like 2,6-dibromopyridine.[10]

  • Materials:

    • 2,6-Disubstituted Aryl Bromide (1.0 equiv)

    • Aryl Tributylstannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Anhydrous, degassed N,N-Dimethylformamide (DMF)

    • Aqueous Potassium Fluoride (KF) solution

    • Schlenk flask

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2,6-disubstituted aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).[10]

    • Add anhydrous and degassed DMF via syringe to achieve a concentration of approximately 0.1 M.[10]

    • Add the aryl tributylstannane (1.1 equiv) to the reaction mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[10]

    • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with an aqueous solution of KF to precipitate and remove tin byproducts, followed by a brine wash.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.[10]

Conclusion

For the synthesis of 2,6-disubstituted biaryls, both Suzuki and Stille couplings offer viable pathways, but they are not universally interchangeable. The Suzuki reaction, while preferable from a safety and environmental standpoint, often falters with highly hindered substrates.[5] In these challenging cases, the Stille coupling demonstrates superior performance, providing higher and more consistent yields.[5] The choice, therefore, requires a careful evaluation of the substrate's steric and electronic properties against the trade-offs of reagent toxicity and byproduct removal. For initial attempts with less hindered or robust substrates, the Suzuki coupling is a logical starting point. However, for complex, sterically demanding targets, the Stille coupling remains an indispensable, and often more effective, tool in the synthetic chemist's arsenal.

References

Benchmarking the efficiency of heterocycle synthesis using different dihalobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of heterocycle synthesis, specifically focusing on the preparation of acridone (B373769), a valuable scaffold in medicinal chemistry, using different dihalobenzoic acid precursors. The selection of the starting dihalobenzoic acid can significantly impact reaction yields and conditions, and this guide aims to provide experimental data to inform these choices.

Comparison of Dihalobenzoic Acids in Acridone Synthesis

The synthesis of the acridone core typically involves a two-step process: the Ullmann condensation of a dihalobenzoic acid with an aniline (B41778), followed by a cyclization reaction. This guide focuses on the initial Ullmann condensation step to form the N-phenylanthranilic acid intermediate, as this is where the nature of the dihalobenzoic acid plays a critical role.

The following table summarizes the reaction conditions and yields for the synthesis of N-phenylanthranilic acid derivatives from various dihalobenzoic acids and anilines. This reaction is the precursor step to forming the final acridone structure.

Dihalobenzoic AcidAniline DerivativeCatalystBaseSolventReaction TimeYield (%)Reference
2-Chlorobenzoic AcidAnilineCopper OxideK₂CO₃Aniline (solvent)2 hours82-93[1]
2-Chlorobenzoic AcidAnilineZnCl₂-Microwave4 mins92[2]
2-Chlorobenzoic Acid4-MethoxyanilineZnCl₂-Microwave6.3 mins95[2]
2-Chlorobenzoic Acid4-MethylanilineZnCl₂-Microwave5.5 mins94[2]
2-Chlorobenzoic Acid4-ChloroanilineZnCl₂-Microwave7.0 mins90[2]
2-Chlorobenzoic Acid3,5-DimethylanilineCopper PowderNa₂CO₃DMF4 hours90[3]
2-Chlorobenzoic Acid4-AminobenzonitrileCopper PowderNa₂CO₃DMF4 hours51[3]

Note: The yields reported are for the N-phenylanthranilic acid intermediate, the direct precursor to the acridone ring system.

Experimental Protocols

Classical Synthesis of N-Phenylanthranilic Acid from 2-Chlorobenzoic Acid[1]

This procedure describes the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and aniline.

Materials:

  • Aniline (155 g, 1.66 moles)

  • 2-Chlorobenzoic acid (41 g, 0.26 mole)

  • Anhydrous potassium carbonate (41 g, 0.3 mole)

  • Copper oxide (1 g)

  • Decolorizing carbon

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of aniline, 2-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide is refluxed in a 1-liter round-bottomed flask for two hours using an oil bath.

  • The excess aniline is removed by steam distillation.

  • Decolorizing carbon (20 g) is added to the residual brown solution, and the mixture is boiled for fifteen minutes.

  • The hot solution is filtered by suction.

  • The filtrate is added with stirring to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc of water.

  • The precipitated N-phenylanthranilic acid is filtered with suction when cold and dried.

Yield: 46–52 g (82–93% of the theoretical amount).

Microwave-Assisted Synthesis of Acridone from 2-Chlorobenzoic Acid[2]

This one-pot synthesis describes the condensation and cyclization of 2-chlorobenzoic acid and aniline derivatives under microwave irradiation.

Materials:

  • 2-Chlorobenzoic acid (0.780 g, 0.005 mole)

  • Substituted aniline (0.005 mole)

  • Zinc chloride (catalyst)

  • Sodium carbonate solution

Procedure:

  • A mixture of 2-chlorobenzoic acid, the substituted aniline, and zinc chloride is taken in a 100 mL beaker and mixed well.

  • The reaction mixture is irradiated in a microwave oven at a power of 160W for the specified time (see table above), with the reaction monitored every 30 seconds by TLC.

  • After completion, the reaction mixture is poured into boiling water.

  • The precipitate formed is filtered and boiled for five minutes with a sodium carbonate solution.

  • The solid is filtered, dried, and recrystallized to yield the acridone product.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

experimental_workflow_classical cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Work-up cluster_step3 Step 3: Precipitation & Isolation A Mix: - Aniline - 2-Chlorobenzoic Acid - K2CO3 - Copper Oxide B Reflux for 2 hours A->B C Steam Distill (remove excess aniline) B->C D Add Decolorizing Carbon & Boil C->D E Filter D->E F Add HCl to Filtrate E->F G Filter Precipitate F->G H Dry Product: N-Phenylanthranilic Acid G->H

Classical Synthesis of N-Phenylanthranilic Acid.

experimental_workflow_microwave cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Microwave Irradiation cluster_step3 Step 3: Work-up and Isolation A Mix: - 2-Chlorobenzoic Acid - Substituted Aniline - ZnCl2 B Irradiate at 160W A->B C Monitor by TLC B->C D Pour into Boiling Water C->D Reaction Complete E Filter Precipitate D->E F Boil with Na2CO3 Solution E->F G Filter & Dry Product: Acridone F->G

Microwave-Assisted Synthesis of Acridone.

Discussion

The provided data indicates that the choice of dihalobenzoic acid and the reaction conditions significantly influence the efficiency of N-phenylanthranilic acid synthesis, a key step in producing acridones.

  • Reaction Conditions: Microwave-assisted synthesis offers a significant advantage in terms of reaction time, reducing it from hours to minutes while achieving excellent yields.[2]

  • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a role in the reaction outcome. Electron-donating groups, such as methoxy (B1213986) and methyl, on the aniline partner lead to slightly higher yields in the microwave-assisted method compared to anilines with electron-withdrawing groups like chloro.[2] The presence of a strong electron-withdrawing group like cyano on the aniline significantly reduces the yield in the conventional copper-catalyzed method.[3]

  • Catalyst: Both copper and zinc-based catalysts are effective for this transformation. The microwave-assisted method utilizes zinc chloride, while the classical approach employs copper oxide or copper powder.[1][2][3]

While this guide provides a starting point for comparing the synthesis of acridone precursors, further research is needed to directly compare the efficiency of different dihalobenzoic acids (e.g., 2,3-dichloro- vs. 2,5-dichlorobenzoic acid) under identical reaction conditions for the synthesis of a specific acridone derivative. Such studies would provide a more comprehensive understanding of the impact of the halogen substitution pattern on the benzoic acid ring on the overall efficiency of heterocycle synthesis.

References

A Comparative Analysis of the Acidity of 2-Bromobenzoic Acid and 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of 2-bromobenzoic acid and 2-chlorobenzoic acid, supported by experimental data and detailed methodologies. Understanding the subtle differences in acidity between these two closely related compounds is crucial for applications in organic synthesis, medicinal chemistry, and material science, where protonation states can significantly influence reaction outcomes, biological activity, and material properties.

Comparative Acidity: A Data-Driven Overview

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. A comparison of the pKa values for 2-bromobenzoic acid and 2-chlorobenzoic acid reveals a slight but significant difference in their acidic strength.

CompoundMolecular FormulaMolar Mass ( g/mol )pKa (at 25°C)
2-Chlorobenzoic AcidC₇H₅ClO₂156.57[1]2.89[1]
2-Bromobenzoic AcidC₇H₅BrO₂201.02[2]2.84[3]

As the data indicates, 2-bromobenzoic acid (pKa ≈ 2.84) is slightly more acidic than 2-chlorobenzoic acid (pKa ≈ 2.89).[1][3]

Factors Influencing Acidity

The acidity of ortho-substituted halobenzoic acids is primarily governed by a combination of electronic and steric effects.

  • Inductive Effect (-I): Both chlorine and bromine are electronegative atoms that exert a negative inductive effect, withdrawing electron density from the aromatic ring and the carboxyl group. This effect stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid (pKa ≈ 4.2).

  • Steric Effect (Ortho Effect): When a substituent is present at the ortho position, it can sterically hinder the carboxyl group, forcing it to rotate out of the plane of the benzene (B151609) ring.[4] This disruption of coplanarity reduces the resonance delocalization between the carboxyl group and the aromatic ring. Consequently, the acidity increases because the resonance stabilization of the undissociated acid is diminished.[4]

In the case of 2-chloro and 2-bromobenzoic acids, the interplay of these effects determines their relative acidity. While chlorine is more electronegative than bromine, the larger atomic size of bromine results in a more pronounced steric (ortho) effect. This greater steric hindrance in 2-bromobenzoic acid is believed to be the dominant factor, leading to its slightly lower pKa value and thus, higher acidity. The established trend for the acidity of 2-halobenzoic acids is generally Br > Cl.[5]

Acidity_Factors cluster_acid 2-Halobenzoic Acid (Ar-COOH) cluster_factors Factors Stabilizing the Conjugate Base (Anion) cluster_comparison Comparison Acid R-COOH Anion R-COO⁻ Acid->Anion Deprotonation Proton H⁺ Anion->Acid Protonation Inductive Inductive Effect (-I) (Electron Withdrawal) Anion->Inductive stabilizes Steric Steric 'Ortho' Effect (Disrupts Planarity) Anion->Steric stabilizes Chlorine Chlorine: - More Electronegative - Smaller Steric Effect Inductive->Chlorine Bromine Bromine: - Larger Size - Greater Steric Effect Steric->Bromine

Factors influencing the acidity of 2-halobenzoic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[6] The procedure involves titrating a solution of the acid with a strong base and monitoring the change in pH using a pH meter.

1. Materials and Equipment:

  • 2-bromobenzoic acid or 2-chlorobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

  • Analytical balance

2. Experimental Workflow:

Workflow for pKa determination by potentiometric titration.

3. Procedure:

  • Preparation: Accurately weigh approximately 0.1 mmol of the halo-benzoic acid and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

  • Setup: Place the beaker on a magnetic stirrer and add a stir bar. Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00 and 7.00). Immerse the calibrated electrode into the acid solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point, which is characterized by a rapid and significant increase in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The half-equivalence point occurs at Veq / 2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the acid equals the concentration of its conjugate base, and thus, the pH is equal to the pKa of the acid.

Conclusion

Both 2-bromobenzoic acid and 2-chlorobenzoic acid are considerably stronger acids than benzoic acid due to the electron-withdrawing inductive effect of the halogen substituent. However, a nuanced comparison reveals that 2-bromobenzoic acid is slightly more acidic than 2-chlorobenzoic acid . This difference is attributed to the more pronounced steric (ortho) effect exerted by the larger bromine atom, which plays a dominant role over the higher electronegativity of chlorine in determining the final acidity. The precise determination of these pKa values is routinely achieved through standard laboratory techniques such as potentiometric titration.

References

Comparative analysis of the thermal stability of polymers derived from halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of halogenated monomers, particularly halogenated benzoic acids, into polymer backbones is a key strategy for developing high-performance materials with enhanced thermal stability. The inherent properties of the carbon-halogen bond and the electron-withdrawing nature of halogens significantly influence the degradation pathways and overall thermal resilience of the resulting polymers. This guide provides a comparative analysis of the thermal stability of various polymers derived from these monomers, supported by experimental data and detailed protocols.

Comparative Thermal Stability Data

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. Key metrics include the onset decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the char yield, which is the percentage of residual mass at a high temperature (e.g., 800 °C) under an inert atmosphere. A higher decomposition temperature and a greater char yield are indicative of superior thermal stability.

Polymers with aromatic rings in their structure generally exhibit high thermal stability and tend to produce a significant amount of char residue upon heating in an inert atmosphere.[1][2] The introduction of electron-withdrawing groups like halogens can further enhance this stability by delocalizing charge and increasing the energy barrier for degradation.[3] Aromatic polyamides, in particular, are known for their excellent thermal properties, with 10% weight loss temperatures often exceeding 400 °C.[4][5]

Below is a summary of thermal stability data for representative aromatic polyamides, including those incorporating halogenated monomers.

Polymer TypeMonomersTd10% (°C)Char Yield at 800°C (%)Reference
Aromatic PolyamideDiamine + Aromatic Diacid (General)460 - 51850 - 65[4]
Fluorinated Aromatic PolyamideXanthene-based Diacid Chloride + Aromatic Diamines490 - 535Not Specified[5]
Aromatic Poly(ether-amide)2,2′-sulfoxide-bis[4-methyl(2-trifluoromethyl)-4-aminophenoxy) phenyl ether] + Aromatic Acids362 - 433Not Specified[5]
Aromatic Copolyester4′-hydroxybiphenyl-3-carboxylic acid + 3-hydroxybenzoic acid> 450 (Td5%)~30 (at 550°C)[6][7]

Note: The data presented is compiled from various studies to illustrate the typical thermal performance. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of polymer properties.

A common method for synthesizing aromatic polyamides from halogenated benzoic acid derivatives (as diacids or diacid chlorides) is direct phosphorylation polycondensation.

Materials:

  • Halogenated aromatic diacid (e.g., a derivative of 5-aminoisophthalic acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (solvent)

  • Pyridine (Py)

  • Triphenyl phosphite (B83602) (TPP) (condensing agent)

  • Lithium Chloride (LiCl)

Procedure:

  • In a reaction flask equipped with a stirrer, nitrogen inlet, and condenser, dissolve the aromatic diamine and halogenated aromatic diacid in a solvent system of NMP/Py containing LiCl.

  • Stir the mixture under a gentle stream of nitrogen at room temperature until all monomers are fully dissolved.

  • Add triphenyl phosphite (TPP) to the solution to act as the condensing agent.

  • Heat the reaction mixture to approximately 100-120 °C and maintain for 3-4 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the resulting viscous polymer solution slowly into a non-solvent like methanol (B129727) with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove residual solvents and reagents.

  • Dry the final polymer product in a vacuum oven at 60-80 °C for 24 hours.[2][8]

TGA is performed to evaluate the thermal stability of the synthesized polymers.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small sample of the dried polymer (typically 5-10 mg) into a platinum or alumina (B75360) crucible.

  • Load the crucible into the TGA furnace.

  • Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C or 900 °C).

  • The heating rate is typically maintained at a constant value, such as 10 °C/min or 20 °C/min.[8]

  • Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[8]

  • Record the sample weight as a function of temperature. The resulting TGA curve is used to determine the decomposition temperatures (Td5%, Td10%) and the char yield.

Visualized Workflow and Logic

The process of developing and evaluating these specialized polymers follows a logical progression from monomer design to final material characterization.

G cluster_0 Monomer Synthesis & Selection cluster_1 Polymerization cluster_2 Purification & Processing cluster_3 Characterization & Analysis cluster_4 Data Evaluation Monomer Select Halogenated Benzoic Acid (A) Polycondensation Polycondensation (A + B) Monomer->Polycondensation Diamine Select Aromatic Diamine/Diol (B) Diamine->Polycondensation Precipitation Precipitation & Washing Polycondensation->Precipitation Drying Vacuum Drying Precipitation->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC FTIR Structural Analysis (FTIR, NMR) Drying->FTIR Data Determine Td5%, Td10%, Char Yield TGA->Data Compare Comparative Analysis Data->Compare

Caption: Workflow for Synthesis and Thermal Analysis of Polymers.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This document provides comprehensive, step-by-step guidance for the proper disposal of 2,6-Dibromobenzoic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is crucial for the safety of laboratory personnel and to ensure compliance with regulatory standards.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][3]

For immediate reference, the following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Data sourced from multiple safety data sheets.[1][2][4]

Experimental Protocols: Spill Management and Cleanup

In the event of a spill, prompt and appropriate cleanup is essential to mitigate exposure risks and prevent environmental contamination. The procedures vary slightly for minor and major spills.

Personal Protective Equipment (PPE) for Spill Cleanup:

Before addressing any spill, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In areas with inadequate ventilation or where dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.[1][5]

Minor Spills:

  • Ventilate the Area: Ensure adequate ventilation.

  • Containment: Use dry cleanup procedures and avoid generating dust.[1]

  • Cleanup: Carefully sweep up, shovel, or vacuum the spilled solid material. If vacuuming, use an explosion-proof machine designed for this purpose.[1]

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

Major Spills:

  • Alert Personnel: Immediately caution personnel in the vicinity and alert emergency services, providing the location and nature of the hazard.[1]

  • Control Access: Evacuate the danger area and restrict access.

  • Personal Protection: Ensure all personnel involved in the cleanup are wearing appropriate protective clothing and equipment.[1]

  • Environmental Protection: Prevent the spillage from entering drains or water courses.[1]

  • Cleanup and Collection: Follow the same "dry clean up" procedures as for minor spills to avoid dust generation. Collect the residue and place it in sealed containers for disposal.[1] If the spill is wet, shovel or vacuum it into labeled containers.[1]

  • Decontamination: Wash the area with plenty of water, preventing runoff into drains.[1] If contamination of drains or waterways occurs, inform emergency services immediately.[1]

Operational Plan: Disposal Procedures

The mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[4][5] Under no circumstances should this chemical be discharged into sewers or the environment.[3][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and sealable container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," its CAS number (601-84-3), and any associated hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with all necessary information about the waste, including its composition and quantity.

  • Record Keeping:

    • Maintain detailed records of the disposal process. This should include the date of disposal, the quantity of waste, and the name of the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 On-Site Management cluster_3 Final Disposal Waste Generated Waste Generated Select Container Select Compatible, Sealable Container Waste Generated->Select Container Contaminated Materials Contaminated Materials Contaminated Materials->Select Container Label Container Label as 'Hazardous Waste' - Chemical Name - Hazard Symbols Select Container->Label Container Store Waste Store in Designated Satellite Accumulation Area Label Container->Store Waste Arrange Pickup Contact EHS for Waste Pickup Store Waste->Arrange Pickup Disposal Dispose via Licensed Hazardous Waste Vendor Arrange Pickup->Disposal Documentation Maintain Disposal Records Disposal->Documentation

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.